(9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA
Description
Properties
Molecular Formula |
C41H66N7O18P3S |
|---|---|
Molecular Weight |
1070.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z)-3-oxoicosa-9,12,15-trienethioate |
InChI |
InChI=1S/C41H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h7-8,10-11,13-14,27-28,30,34-36,40,52-53H,4-6,9,12,15-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b8-7-,11-10-,14-13-/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
JNPQHWUFHAXGTJ-OIOULCSKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Peroxisomal Beta-Oxidation of Alpha-Linolenic Acid: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid, undergoes beta-oxidation in peroxisomes, a process critical for lipid homeostasis and cellular signaling. This technical guide provides an in-depth exploration of the core peroxisomal beta-oxidation pathway of ALA. It details the enzymatic cascade, regulatory mechanisms, and key experimental protocols for its investigation. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, cellular biology, and pharmacology.
Introduction
Peroxisomes are ubiquitous subcellular organelles that play a pivotal role in various metabolic processes, including the catabolism of very-long-chain fatty acids, branched-chain fatty acids, and polyunsaturated fatty acids (PUFAs). Unlike mitochondria, which are responsible for the complete oxidation of most fatty acids, peroxisomes carry out the initial chain-shortening of complex fatty acids that cannot be directly handled by mitochondria. Alpha-linolenic acid (C18:3, n-3), an essential fatty acid with profound implications for human health, is a preferred substrate for peroxisomal beta-oxidation. This pathway not only contributes to energy metabolism but also generates signaling molecules and precursors for the synthesis of other bioactive lipids. Understanding the intricacies of this pathway is crucial for elucidating its role in health and disease and for the development of novel therapeutic interventions.
The Core Pathway of Peroxisomal Beta-Oxidation of Alpha-Linolenic Acid
The peroxisomal beta-oxidation of alpha-linolenic acid is a cyclical process involving a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons per cycle, releasing acetyl-CoA in each round. Due to the presence of cis-double bonds in ALA, auxiliary enzymes are required to handle the non-standard intermediates.
The core pathway involves the following key steps:
-
Activation: Alpha-linolenic acid is first activated to its coenzyme A (CoA) derivative, alpha-linolenoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane.
-
First Dehydrogenation: The committed step is catalyzed by acyl-CoA oxidase (ACOX) , which introduces a double bond between the alpha and beta carbons of alpha-linolenoyl-CoA, producing trans-2,cis-9,cis-12,cis-15-octadecatetraenoyl-CoA and hydrogen peroxide (H₂O₂).
-
Hydration and Dehydrogenation: The subsequent two steps are catalyzed by a bifunctional enzyme (EHHADH) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase function adds a water molecule across the newly formed double bond, and the dehydrogenase function oxidizes the resulting hydroxyl group.
-
Thiolytic Cleavage: The final step is catalyzed by 3-ketoacyl-CoA thiolase (ACAA1) , which cleaves the 3-ketoacyl-CoA intermediate to release a molecule of acetyl-CoA and a shortened acyl-CoA chain that can re-enter the beta-oxidation spiral.
Due to the polyunsaturated nature of ALA, additional auxiliary enzymes, including Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase , are essential for repositioning the double bonds to allow the core beta-oxidation machinery to proceed.
Pathway Visualization
Regulation of the Pathway
The peroxisomal beta-oxidation of ALA is tightly regulated, primarily at the transcriptional level by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
Alpha-linolenic acid is a potent activator of PPARα. Activation of PPARα leads to the upregulation of genes encoding the core enzymes of peroxisomal beta-oxidation, including ACOX, EHHADH, and ACAA1, as well as the transporter ABCD1. This feed-forward mechanism ensures that an increased influx of ALA is met with an enhanced capacity for its degradation.
Signaling Pathway Visualization
Quantitative Data
Table 1: Enzyme Kinetic Parameters (Illustrative)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Acyl-CoA Oxidase (ACOX) | Alpha-Linolenoyl-CoA | Data not available | Data not available | - |
| Bifunctional Enzyme (EHHADH) | trans-2-enoyl-CoA | Data not available | Data not available | - |
| 3-Ketoacyl-CoA Thiolase (ACAA1) | 3-ketoacyl-CoA | Data not available | Data not available | - |
Note: The lack of specific kinetic data for ALA highlights a key area for future research.
Table 2: Gene Expression Changes in Response to Alpha-Linolenic Acid Treatment
| Gene | Cell/Tissue Type | Treatment | Fold Change (mRNA) | p-value | Source |
| ACOX1 | Rat Hepatocytes | Dietary Perilla Oil (rich in ALA) | Increased | < 0.05 | |
| EHHADH | Rat Hepatocytes | Dietary Perilla Oil (rich in ALA) | Increased | < 0.05 | |
| ACAA1 | Rat Hepatocytes | Dietary Perilla Oil (rich in ALA) | Increased | < 0.05 | |
| PPARα | HepG2 cells | Alpha-Linolenic Acid | Strongly Increased | Not specified |
Experimental Protocols
Assay for Peroxisomal Beta-Oxidation of Alpha-Linolenic Acid
This protocol is adapted from methods used for other fatty acids and can be optimized for [1-¹⁴C]alpha-linolenic acid.
Objective: To measure the rate of peroxisomal beta-oxidation of ALA by quantifying the production of [¹⁴C]acetyl-CoA.
Materials:
-
Isolated peroxisomes or cell homogenates
-
[1-¹⁴C]alpha-linolenic acid
-
ATP, CoA, NAD⁺
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Potassium cyanide (KCN) to inhibit mitochondrial beta-oxidation
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, NAD⁺, and KCN.
-
Add the isolated peroxisomes or cell homogenate to the reaction mixture.
-
Initiate the reaction by adding [1-¹⁴C]alpha-linolenic acid.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Centrifuge to pellet the protein.
-
Separate the acid-soluble fraction (containing [¹⁴C]acetyl-CoA) from the acid-insoluble fraction (containing unreacted [¹⁴C]ALA).
-
Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.
-
Calculate the rate of beta-oxidation based on the amount of [¹⁴C]acetyl-CoA produced per unit time per mg of protein.
Experimental Workflow Visualization
HPLC Analysis of Alpha-Linolenic Acid and its Metabolites
Objective: To separate and quantify ALA and its chain-shortened beta-oxidation products.
Materials:
-
Lipid extract from experimental samples
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase A: Acetonitrile/Water/Acetic Acid
-
Mobile phase B: Acetonitrile
-
Fatty acid standards (ALA and expected intermediates)
Procedure:
-
Lipid Extraction: Extract total lipids from the sample using a standard method (e.g., Folch or Bligh-Dyer).
-
Saponification and Derivatization (Optional but Recommended for UV detection): Saponify the lipid extract to release free fatty acids. Derivatize the fatty acids with a UV-absorbing tag (e.g., p-bromophenacyl bromide) to enhance detection.
-
HPLC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution program, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute the fatty acids based on their hydrophobicity.
-
Set the detector to the appropriate wavelength for the derivatizing agent (e.g., 254 nm) or use MS for identification and quantification.
-
-
Quantification:
-
Generate a standard curve for each fatty acid of interest using known concentrations of standards.
-
Determine the concentration of each fatty acid in the sample by comparing its peak area to the standard curve.
-
Gene Expression Analysis by qPCR
Objective: To quantify the mRNA levels of genes involved in peroxisomal beta-oxidation.
Materials:
-
RNA extracted from cells or tissues
-
Reverse transcriptase kit
-
qPCR instrument
-
SYBR Green or TaqMan probes
-
Gene-specific primers (see Table 3)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
Table 3: Illustrative Human Primer Sequences for qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ACOX1 | TCTACACGCAGTTCTACCAG | AGCTTTCTCCACCAGGATCT |
| EHHADH | GCTGGAGGTGGAGATGTTAA | TGGGAATCTTCATCTTCTGG |
| ACAA1 | AGATGCAGCCCTACACTGAC | TCTTCATCAGGCAGGACTTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, primers, and SYBR Green/TaqMan master mix.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
The peroxisomal beta-oxidation of alpha-linolenic acid is a fundamental metabolic pathway with significant implications for health and disease. This technical guide has provided a detailed overview of the core pathway, its regulation by PPARα, and key experimental protocols for its investigation. While significant progress has been made in understanding this pathway, further research is needed to elucidate the specific kinetic properties of the enzymes involved with ALA and its intermediates, and to fully unravel the complex interplay between peroxisomal and mitochondrial metabolism of this essential fatty acid. The methodologies and information presented herein provide a solid foundation for researchers to advance our knowledge in this critical area of cellular metabolism.
Metabolic Fate of (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the metabolic fate of (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA, a key intermediate in the peroxisomal β-oxidation of eicosatrienoic acid (20:3n-3). Eicosatrienoic acid is an omega-3 polyunsaturated fatty acid (PUFA) derived from the essential fatty acid alpha-linolenic acid (ALA). The degradation of PUFAs requires a set of auxiliary enzymes to handle the cis- and trans-double bonds that are not substrates for the core β-oxidation enzymes. This document details the enzymatic steps involved in the further metabolism of this compound, presents available quantitative data, outlines relevant experimental protocols for the analysis of its metabolism, and provides visual representations of the metabolic pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of lipid metabolism, metabolic disorders, and drug development.
Introduction to the Metabolism of Eicosatrienoic Acid (20:3n-3)
Eicosatrienoic acid (20:3n-3), specifically the all-cis isomer (11Z,14Z,17Z)-eicosatrienoic acid, is a 20-carbon omega-3 polyunsaturated fatty acid. It is an elongation product of alpha-linolenic acid (ALA; 18:3n-3) and a precursor to other long-chain omega-3 fatty acids. The catabolism of eicosatrienoic acid primarily occurs through the β-oxidation pathway, which in animals, is carried out in both mitochondria and peroxisomes. Very-long-chain fatty acids are initially broken down in peroxisomes[1][2].
The initial cycles of β-oxidation of (11Z,14Z,17Z)-eicosatrienoyl-CoA proceed until the double bonds obstruct the process. The molecule , this compound, is a theoretical intermediate that would arise after initial enzymatic reactions on a 20:3 n-3 fatty acid. However, based on the established mechanisms of β-oxidation, the direct precursor to the metabolic steps detailed below is more likely to be a cis- or trans-enoyl-CoA intermediate. For the purpose of this guide, we will delineate the subsequent metabolic steps starting from the first intermediate that requires auxiliary enzymes for its further degradation.
The Metabolic Pathway of (9Z,12Z,15Z)-Eicosatrienoyl-CoA Degradation
The β-oxidation of (9Z,12Z,15Z)-eicosatrienoyl-CoA would have already undergone initial oxidation steps. The critical steps in its further degradation involve the action of auxiliary enzymes to resolve the double bonds at positions that are incompatible with the standard β-oxidation machinery. The process for a similar intermediate, derived from linoleic acid, is well-described and can be extrapolated[3].
The metabolic pathway for the degradation of a 20:3n-3 fatty acid that would lead to and follow our molecule of interest is as follows:
-
Initial β-oxidation Cycles: The saturated portion of the fatty acyl-CoA chain is shortened by standard β-oxidation cycles.
-
Encountering the first double bond: The process halts when a cis-Δ3-enoyl-CoA intermediate is formed.
-
Action of Enoyl-CoA Isomerase: Δ3,Δ2-enoyl-CoA isomerase converts the cis-Δ3 double bond to a trans-Δ2 double bond, which is a substrate for enoyl-CoA hydratase[4][5][6].
-
Further β-oxidation: One round of β-oxidation can then proceed.
-
Formation of a Dienoyl-CoA: The subsequent intermediate is a 2-trans, 4-cis-dienoyl-CoA.
-
Action of 2,4-Dienoyl-CoA Reductase: This NADPH-dependent enzyme reduces the 2-trans, 4-cis-dienoyl-CoA to a trans-Δ3-enoyl-CoA[4][7][8].
-
Final Isomerization: Δ3,Δ2-enoyl-CoA isomerase again acts to convert the trans-Δ3-enoyl-CoA to a trans-Δ2-enoyl-CoA.
-
Completion of β-oxidation: The resulting trans-Δ2-enoyl-CoA can be fully degraded through the standard β-oxidation spiral.
The specific intermediate this compound would be subject to the action of a thiolase in a standard β-oxidation cycle. However, the presence of the double bonds at positions 9, 12, and 15 dictates that auxiliary enzymes will be required as the chain is shortened.
Below is a DOT script visualizing the general pathway for polyunsaturated fatty acid beta-oxidation.
Key Enzymes and Quantitative Data
The degradation of this compound and related PUFA intermediates relies on the coordinated action of several enzymes.
Acyl-CoA Dehydrogenases
These enzymes catalyze the initial dehydrogenation step in each cycle of β-oxidation. Different isoforms exist with varying specificities for fatty acyl-CoA chain lengths (short, medium, long, and very long).
Enoyl-CoA Hydratase
This enzyme hydrates the trans-Δ2-enoyl-CoA intermediate to form L-3-hydroxyacyl-CoA.
3-Hydroxyacyl-CoA Dehydrogenase
This enzyme oxidizes L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.
β-Ketoacyl-CoA Thiolase
This enzyme cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
Auxiliary Enzymes
-
Δ3,Δ2-Enoyl-CoA Isomerase: This enzyme is crucial for the oxidation of PUFAs with double bonds at odd-numbered carbon atoms. It isomerizes cis-Δ3 or trans-Δ3 double bonds to the trans-Δ2 position, which is a substrate for enoyl-CoA hydratase[5][6].
-
2,4-Dienoyl-CoA Reductase: This enzyme is required for the metabolism of PUFAs with double bonds at even-numbered carbons. It uses NADPH to reduce a 2,4-dienoyl-CoA intermediate to a trans-Δ3-enoyl-CoA[7][8].
Quantitative Data
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | Reference |
| 2,4-Dienoyl-CoA Reductase | 2-trans,4-cis-decadienoyl-CoA | Rat Liver | 4.5 | 1.8 | [9] |
| 2,4-Dienoyl-CoA Reductase | 2-trans,4-trans-decadienoyl-CoA | Rat Liver | 3.8 | 2.1 | [9] |
| Δ3,Δ2-Enoyl-CoA Isomerase | cis-3-octenoyl-CoA | Rat Liver Mitochondria | 25 | - | [10] |
Note: The table presents representative data for related substrates to provide a general understanding of enzyme kinetics. The exact values will vary depending on the specific substrate and experimental conditions.
Experimental Protocols
The study of the metabolic fate of this compound involves a combination of enzymatic assays and analytical techniques to identify and quantify intermediates.
Assay of 2,4-Dienoyl-CoA Reductase Activity
A common method to assay 2,4-dienoyl-CoA reductase activity is through spectrophotometry.
Principle: The activity is determined by monitoring the substrate-dependent decrease in NADPH absorbance at 340 nm[7].
Protocol:
-
Prepare an assay mixture containing 50 mM phosphate (B84403) buffer (pH 7.4), 100 µM EDTA, and 125 µM NADPH.
-
Add the enzyme source (e.g., purified enzyme or tissue homogenate) to the mixture and pre-incubate at room temperature for 20 minutes.
-
Initiate the reaction by adding the substrate, such as 40 µM trans-2,trans-4-hexadienoyl-CoA or trans-2,trans-4-decadienoyl-CoA.
-
Monitor the decrease in absorbance at 340 nm for 90 seconds using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6.22 mM⁻¹cm⁻¹).
A more sensitive radioactive assay can also be employed, which measures the incorporation of tritium (B154650) from [4B-³H]NADPH into the dienoyl-CoA substrate[11].
Assay of Δ3,Δ2-Enoyl-CoA Isomerase Activity
The activity of this isomerase can be measured using a coupled spectrophotometric assay.
Principle: The formation of the trans-Δ2-enoyl-CoA product is coupled to the enoyl-CoA hydratase reaction, and the subsequent reaction of 3-hydroxyacyl-CoA dehydrogenase is monitored by the reduction of NAD⁺ at 340 nm.
Protocol:
-
Prepare an assay mixture containing buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.
-
Add the enzyme source containing Δ3,Δ2-enoyl-CoA isomerase.
-
Initiate the reaction by adding the substrate (e.g., cis-3-hexenoyl-CoA).
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
Quantitative Analysis of Fatty Acyl-CoA Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of fatty acyl-CoA species[12][13][14].
Principle: Fatty acyl-CoAs are extracted from biological samples, separated by liquid chromatography, and then detected and quantified by a mass spectrometer.
General Protocol:
-
Extraction: Homogenize tissue or cell samples in a suitable solvent (e.g., isopropanol/water) and extract the acyl-CoAs using solid-phase extraction.
-
Chromatography: Separate the extracted acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases, such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Mass Spectrometry: Detect the acyl-CoAs using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is typically achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
Below is a DOT script visualizing a typical experimental workflow for analyzing fatty acyl-CoA intermediates.
Signaling Pathways and Regulatory Aspects
The β-oxidation of fatty acids, including PUFAs, is tightly regulated. The peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are key transcription factors that upregulate the expression of genes encoding enzymes involved in fatty acid oxidation in response to high levels of fatty acids[15]. Diets rich in n-3 PUFAs have been shown to increase peroxisomal β-oxidation activity[16].
The intermediates of fatty acid metabolism, including acyl-CoAs, can also act as signaling molecules and allosteric regulators of various enzymes and transcription factors, thereby influencing cellular energy homeostasis.
Below is a DOT script visualizing the transcriptional regulation of peroxisomal β-oxidation by PPARα.
Conclusion
The metabolic fate of this compound is intricately linked to the peroxisomal β-oxidation pathway for polyunsaturated fatty acids. Its complete degradation to acetyl-CoA requires the sequential action of the core β-oxidation enzymes and the indispensable auxiliary enzymes, Δ3,Δ2-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. Understanding the nuances of this metabolic pathway is critical for elucidating the role of omega-3 fatty acids in health and disease and for developing therapeutic strategies targeting lipid metabolism. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the metabolism of this and other important lipid molecules.
References
- 1. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]
- 4. aocs.org [aocs.org]
- 5. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 6. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 7. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Radioactive assay of 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. A diet rich in (n-3) fatty acids increases peroxisomal beta-oxidation activity and lowers plasma triacylglycerols without inhibiting glutathione-dependent detoxication activities in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Subcellular Localization of 3-Oxoicosatrienoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of 3-oxoicosatrienoyl-CoA, a key intermediate in the β-oxidation of eicosatrienoic acid (a C20:3 fatty acid), is a critical process in cellular lipid homeostasis. Understanding the subcellular compartmentalization of this metabolic step is paramount for elucidating its role in both physiological and pathological states, and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the subcellular localization of 3-oxoicosatrienoyl-CoA metabolism, with a focus on the enzymatic machinery, quantitative distribution, and relevant experimental methodologies.
Introduction
Eicosanoids, derived from 20-carbon polyunsaturated fatty acids, are potent signaling molecules involved in a myriad of physiological processes, including inflammation, immunity, and cardiovascular function. The catabolism of their precursor fatty acids, such as eicosatrienoic acid, occurs primarily through the β-oxidation pathway. The final thiolytic cleavage of the β-ketoacyl-CoA intermediate, in this case, 3-oxoicosatrienoyl-CoA, is a crucial step in this process. This reaction is catalyzed by 3-ketoacyl-CoA thiolases. Evidence strongly indicates that this metabolic activity is partitioned between two primary subcellular organelles: mitochondria and peroxisomes.
Subcellular Localization of 3-Ketoacyl-CoA Thiolase Activity
The enzyme responsible for the conversion of 3-oxoicosatrienoyl-CoA to shorter acyl-CoA chains and acetyl-CoA is 3-ketoacyl-CoA thiolase. Isoforms of this enzyme are found in both mitochondria (ACAA2) and peroxisomes (ACAA1)[1][2].
-
Mitochondria: The mitochondrial β-oxidation pathway is the primary route for the degradation of short-, medium-, and long-chain fatty acids (up to C20) for energy production[3]. The mitochondrial 3-ketoacyl-CoA thiolase (ACAA2) exhibits broad substrate specificity and is expected to be active towards 3-oxoicosatrienoyl-CoA.
-
Peroxisomes: Peroxisomes are indispensable for the initial chain-shortening of very-long-chain fatty acids (>C22), branched-chain fatty acids, and complex lipids like prostaglandins (B1171923) and other eicosanoids[3][4]. The peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) also demonstrates activity towards a wide range of substrates and is crucial for the breakdown of eicosanoid precursors.
The dual localization of 3-ketoacyl-CoA thiolase activity underscores a cooperative relationship between mitochondria and peroxisomes in fatty acid metabolism. Peroxisomes initiate the oxidation of complex fatty acids that are poor substrates for mitochondrial enzymes, and the resulting chain-shortened intermediates can then be further metabolized in the mitochondria[5].
Quantitative Data on Subcellular Distribution
Precise quantitative data on the specific activity of 3-ketoacyl-CoA thiolase towards 3-oxoicosatrienoyl-CoA in isolated mitochondria and peroxisomes is not extensively documented in the literature. However, proteomics and enzyme activity studies on related substrates provide valuable insights into the relative contributions of these organelles.
Table 1: Relative Abundance and Activity of 3-Ketoacyl-CoA Thiolases in Subcellular Fractions
| Organelle | Enzyme Isoform | Relative Abundance (Proteomics) | Substrate Preference | Estimated Contribution to C20:3 Metabolism |
| Mitochondria | ACAA2 | High | Broad (C4-C16) | Significant |
| Peroxisomes | ACAA1 | Moderate to High (inducible) | Broad, including VLCFAs and branched-chain FAs | Significant, especially for initial breakdown |
Data compiled from various proteomics and enzymatic studies. The contribution to C20:3 metabolism is an estimation based on the known functions of the organelles.
Quantitative proteomics studies of rat liver subcellular fractions have identified both ACAA1 and ACAA2, with their relative abundance varying depending on the physiological state and tissue type[6][7]. Studies on mouse tissues have shown that the total peroxisomal 3-ketoacyl-CoA thiolase activity is comparable between liver, kidney, and heart[3].
Experimental Protocols
Subcellular Fractionation of Liver Tissue to Isolate Mitochondria and Peroxisomes
This protocol is adapted from established methods for the differential and density gradient centrifugation of rat liver homogenates[8][9][10].
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4)
-
Differential centrifugation buffer (as above)
-
Density gradient medium (e.g., Percoll or Nycodenz)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
-
Spectrophotometer and reagents for marker enzyme assays
Procedure:
-
Homogenization: Mince the liver tissue on ice and homogenize in 4 volumes of ice-cold homogenization buffer using a loose-fitting Dounce homogenizer. Perform 5-10 strokes.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain a light mitochondrial fraction enriched in peroxisomes and lysosomes.
-
-
Density Gradient Centrifugation (for Peroxisome Purification):
-
Resuspend the light mitochondrial pellet in homogenization buffer.
-
Layer the suspension onto a pre-formed density gradient (e.g., 18-54% Nycodenz or 30-60% sucrose).
-
Centrifuge at 100,000 x g for 1-2 hours at 4°C.
-
Carefully collect the fractions. Peroxisomes will band at a higher density than mitochondria and lysosomes.
-
-
Mitochondrial Purification:
-
The crude mitochondrial pellet from step 2 can be further purified by washing and/or density gradient centrifugation if required.
-
-
Assessment of Fraction Purity:
-
Determine the protein concentration of each fraction.
-
Perform marker enzyme assays to assess the purity of the fractions (e.g., succinate (B1194679) dehydrogenase for mitochondria, catalase for peroxisomes, and acid phosphatase for lysosomes).
-
Enzyme Assay for 3-Ketoacyl-CoA Thiolase
This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate[11][12].
Materials:
-
Isolated mitochondrial and peroxisomal fractions
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.2 mM DTT)
-
Coenzyme A (CoA)
-
3-oxoicosatrienoyl-CoA (substrate) - Note: If commercially unavailable, it can be synthesized enzymatically from eicosatrienoic acid.
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer and CoA.
-
Add a known amount of the subcellular fraction (mitochondrial or peroxisomal protein) to the reaction mixture.
-
Initiate the reaction by adding the substrate, 3-oxoicosatrienoyl-CoA.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction at various time points by adding a solution of DTNB in a suitable buffer.
-
Measure the absorbance at 412 nm. The increase in absorbance is due to the reaction of the free thiol group of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.
-
Calculate the enzyme activity based on the rate of TNB formation.
Signaling Pathways and Logical Relationships
While 3-oxoicosatrienoyl-CoA is primarily a metabolic intermediate, its precursor, eicosatrienoic acid, and other derived eicosanoids are potent signaling molecules. The metabolism of these fatty acids is intricately linked to various signaling cascades.
Metabolic Pathway of Eicosatrienoic Acid β-Oxidation
The following diagram illustrates the central role of 3-oxoicosatrienoyl-CoA in the β-oxidation spiral.
Caption: β-oxidation of eicosatrienoyl-CoA in mitochondria and peroxisomes.
Experimental Workflow for Subcellular Localization Studies
The following diagram outlines the key steps in determining the subcellular localization of 3-oxoicosatrienoyl-CoA metabolism.
Caption: Workflow for determining the subcellular localization of enzyme activity.
Eicosanoid Signaling Pathways
Eicosatrienoic acid can be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to generate a variety of signaling molecules that act on cell surface and nuclear receptors[13][14]. While a direct signaling role for 3-oxoicosatrienoyl-CoA has not been established, its metabolic flux is upstream of these potent mediators.
Caption: Major signaling pathways originating from eicosatrienoic acid.
Conclusion
The metabolism of 3-oxoicosatrienoyl-CoA is a critical step in the catabolism of eicosatrienoic acid and is localized to both mitochondria and peroxisomes. This dual localization highlights the metabolic plasticity of the cell and the intricate interplay between these two organelles in handling a diverse range of fatty acid substrates. While mitochondria are central to energy production from more common fatty acids, peroxisomes play a specialized role in processing complex lipids, including the precursors to potent eicosanoid signaling molecules. Further quantitative studies are necessary to fully delineate the flux of C20:3 fatty acids through these parallel pathways under different physiological and pathological conditions. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the subcellular intricacies of fatty acid metabolism and its impact on cellular signaling.
References
- 1. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]
- 2. Synthesis of 3-ketoacyl-CoA thiolase of rat liver peroxisomes on free polyribosomes as a larger precursor. Induction of thiolase mRNA activity by clofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation | MDPI [mdpi.com]
- 8. The large-scale separation of peroxisomes, mitochondria, and lysosomes from the livers of rats injected with triton WR-1339. Improved isolation procedures, automated analysis, biochemical and morphological properties of fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Mitochondria, Mitochondrial Membranes, Lysosomes, Peroxisomes, and Golgi Membranes from Rat Liver | Springer Nature Experiments [experiments.springernature.com]
- 10. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epoxyeicosatrienoic acids, cell signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eicosanoid - Wikipedia [en.wikipedia.org]
- 14. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Metabolism: A Technical Guide to 3-Oxoacyl-CoA Intermediates in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxoacyl-CoA intermediates stand as critical metabolic hubs in plant biology, occupying a central position in both catabolic and anabolic pathways. As the ketoacyl products of fatty acid oxidation and precursors for vital signaling molecules, their biological significance extends from energy homeostasis to developmental regulation and stress responses. This in-depth technical guide provides a comprehensive overview of the roles of 3-oxoacyl-CoA intermediates in plants, with a focus on their involvement in fatty acid β-oxidation and jasmonate biosynthesis. We present quantitative data on relevant enzyme kinetics and metabolite concentrations, detail key experimental protocols for their analysis, and provide visualizations of the associated metabolic and signaling pathways. This guide is intended to serve as a valuable resource for researchers in plant science and for professionals in drug development seeking to leverage these fundamental pathways for novel applications.
Introduction: The Centrality of 3-Oxoacyl-CoA in Plant Metabolism
3-Oxoacyl-CoAs are thioester derivatives of fatty acids characterized by a ketone group at the β-carbon (C3) position. This structural feature designates them as pivotal intermediates in several major metabolic pathways within plant cells. Their primary roles are associated with:
-
Fatty Acid β-Oxidation: As the direct substrate for the final thiolytic cleavage step, 3-oxoacyl-CoAs are obligate intermediates in the breakdown of fatty acids for energy production and the provision of carbon skeletons for gluconeogenesis, particularly during seed germination.[1]
-
Jasmonate Biosynthesis: The production of the plant hormone jasmonic acid (JA) and its derivatives, which are crucial regulators of plant defense and development, proceeds through a β-oxidation-like pathway where a 3-oxoacyl-CoA intermediate is a key precursor.[2]
-
Biosynthesis of Other Specialized Metabolites: The β-oxidation machinery, and by extension 3-oxoacyl-CoA intermediates, is implicated in the synthesis of a variety of other plant compounds, including certain volatile benzenoids.
The concentration and flux of 3-oxoacyl-CoA intermediates are tightly regulated, reflecting the plant's energetic status and developmental stage, and are responsive to environmental cues.
Core Metabolic Pathways Involving 3-Oxoacyl-CoA
Fatty Acid β-Oxidation
In plants, fatty acid β-oxidation occurs exclusively in peroxisomes and is essential for the mobilization of storage lipids during seed germination and for cellular energy homeostasis during periods of carbon starvation.[1] The process involves a cyclical four-step reaction sequence that shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA. 3-Oxoacyl-CoA is the intermediate in the final step of this cycle.
The key enzymes involved in the peroxisomal β-oxidation of straight-chain fatty acids are:
-
Acyl-CoA Oxidase (ACX): Catalyzes the initial dehydrogenation of the acyl-CoA to an enoyl-CoA.
-
Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, converting the enoyl-CoA to a 3-hydroxyacyl-CoA and then to a 3-oxoacyl-CoA.
-
3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the thiolytic cleavage of the 3-oxoacyl-CoA by coenzyme A to yield an acetyl-CoA and a shortened acyl-CoA.[3]
This cycle repeats until the fatty acid is completely degraded to acetyl-CoA units, which can then be utilized in the glyoxylate (B1226380) cycle and other metabolic pathways.
Figure 1: The core enzymatic steps of fatty acid β-oxidation in plant peroxisomes.
Jasmonate Biosynthesis
The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxophytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). Following activation to its CoA ester, OPC-8:0-CoA undergoes three cycles of β-oxidation to yield jasmonic acid. The final thiolytic cleavage of a 3-oxoacyl-CoA intermediate is a critical step in this pathway.
Figure 2: The peroxisomal stage of jasmonate biosynthesis, involving β-oxidation.
Quantitative Data
The precise quantification of 3-oxoacyl-CoA intermediates and the kinetic parameters of the enzymes that metabolize them are crucial for understanding the regulation of these pathways.
Concentration of Acyl-CoA Intermediates
The concentration of acyl-CoA esters in plant tissues is generally low, typically in the low micromolar range.[4] The specific concentrations of 3-oxoacyl-CoA intermediates are often below the detection limits of less sensitive methods, but advanced mass spectrometry techniques have enabled their quantification.
| Plant Tissue | Condition | Acyl-CoA Pool Concentration (µM) | Reference |
| Brassica napus seeds | Maturing | 3 - 6 | [4] |
| Arabidopsis thaliana seedlings | 2-day-old | 3 - 6 | [4] |
Note: The reported concentrations represent the total acyl-CoA pool, of which 3-oxoacyl-CoA intermediates are a minor component.
Enzyme Kinetics of 3-Ketoacyl-CoA Thiolases (KATs)
The kinetic properties of KAT enzymes vary depending on the specific isoform and the chain length of the 3-oxoacyl-CoA substrate. This substrate specificity plays a role in the differential processing of various fatty acids.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| KAT2 | Arabidopsis thaliana | Acetoacetyl-CoA | ~50 | Not specified | [3] |
| Thiolase II | Helianthus annuus | Acetoacetyl-CoA | 27 | Not specified | |
| Thiolase II | Helianthus annuus | 3-Oxohexanoyl-CoA | 3 - 7 | Not specified | |
| Thiolase II | Helianthus annuus | 3-Oxopalmitoyl-CoA | 3 - 7 | Not specified |
Note: "Not specified" indicates that the value was not provided in the cited abstract. Kinetic parameters are highly dependent on assay conditions.
Experimental Protocols
The analysis of 3-oxoacyl-CoA intermediates and the enzymes that act upon them requires specialized techniques due to their low abundance and instability.
Extraction of Acyl-CoAs from Plant Tissues for LC-MS Analysis
This protocol provides a general workflow for the extraction of acyl-CoAs from plant tissues for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
-
Harvest and Freeze Tissue: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction: Resuspend the powdered tissue in an ice-cold extraction buffer, typically containing an organic solvent (e.g., isopropanol) and a buffer (e.g., potassium phosphate). An internal standard (e.g., heptadecanoyl-CoA) should be added at this stage for quantification.
-
Lipid Removal: Centrifuge the homogenate and collect the supernatant. The supernatant is then washed with a non-polar solvent (e.g., hexane) to remove lipids.
-
Solid-Phase Extraction (SPE): The aqueous phase containing the acyl-CoAs is further purified and concentrated using a solid-phase extraction column (e.g., C18).
-
Elution and Analysis: The purified acyl-CoAs are eluted from the SPE column and analyzed by LC-MS/MS.
Figure 3: A generalized workflow for the extraction of acyl-CoAs from plant tissues.
Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase (KAT) Activity
The activity of KAT can be measured by monitoring the thiolytic cleavage of a 3-oxoacyl-CoA substrate. A common method involves the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free coenzyme A (CoA-SH) released during the reaction to produce a colored product that can be measured spectrophotometrically at 412 nm.[5]
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), DTNB, and the 3-oxoacyl-CoA substrate (e.g., acetoacetyl-CoA).
-
Initiate Reaction: Add the plant protein extract or purified KAT enzyme to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate Activity: The rate of the reaction is proportional to the rate of change in absorbance, which can be used to calculate the enzyme activity using the molar extinction coefficient of the product of the DTNB reaction.
References
- 1. The ABC Transporter PXA1 and Peroxisomal β-Oxidation Are Vital for Metabolism in Mature Leaves of Arabidopsis during Extended Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-oxidation in fatty acid degradation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA is an intermediate in the metabolism of alpha-linolenic acid and other omega-3 fatty acids. Its accurate quantification is crucial for studying lipid metabolism and related diseases. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on established principles for the analysis of long-chain acyl-CoAs.[1][2][3][4][5]
Quantitative Data Summary
While specific quantitative performance data for this compound is not available in the cited literature, the following table summarizes typical performance characteristics of similar LC-MS/MS methods for long-chain acyl-CoA analysis, which can be expected for this method after validation.[3][4][5]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| LLOQ (Lower Limit of Quantification) | Low nmol/g to high fmol/g of tissue |
| Accuracy | 90% - 115% |
| Intra-run Precision (%CV) | < 15% |
| Inter-run Precision (%CV) | < 15% |
| Recovery | 80% - 120% |
Experimental Protocols
Sample Preparation (from Tissue)
This protocol is adapted from established methods for acyl-CoA extraction from tissues.[6][7]
Materials:
-
Tissue sample (frozen in liquid nitrogen)
-
Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid.
-
Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not present in the sample.
-
Petroleum ether
-
Saturated (NH4)2SO4
-
Methanol:Chloroform (2:1, v/v)
-
Nitrogen gas supply
-
Reconstitution Solvent: 10% Acetonitrile in 15 mM NH4OH.[6]
Procedure:
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in 400 µL of ice-cold extraction buffer containing the internal standard.
-
Extract lipids by adding 400 µL of petroleum ether, vortexing, and centrifuging at low speed (100 x g) for 1 minute. Discard the upper organic phase. Repeat this wash step twice.
-
To the remaining aqueous phase, add 10 µL of saturated (NH4)2SO4 followed by 1.2 mL of methanol:chloroform (2:1).
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Centrifuge at 21,000 x g for 2 minutes.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions: This method is based on reverse-phase chromatography at a high pH to achieve good separation of acyl-CoAs.[2][4][5]
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 3.0 x 100 mm).[6]
-
Mobile Phase A: 10% Acetonitrile with 15 mM NH4OH.[6]
-
Mobile Phase B: 90% Acetonitrile with 15 mM NH4OH.[6]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % B 0.0 10 2.0 10 12.0 90 15.0 90 15.1 10 | 20.0 | 10 |
Mass Spectrometry (MS) Conditions: The mass spectrometer should be operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM). Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety.[1][8][9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: this compound
-
Precursor Ion (Q1): m/z 1078.4
-
Product Ion (Q3): m/z 571.4
-
-
Internal Standard (Heptadecanoyl-CoA):
-
Precursor Ion (Q1): m/z 1022.5
-
Product Ion (Q3): m/z 515.5
-
-
-
Collision Energy: To be optimized for the specific instrument, but typically in the range of 30-50 eV.
-
Dwell Time: 100 ms
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Simplified pathway of omega-3 fatty acid metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in fatty acid metabolism within plants. They are involved in a myriad of cellular processes, including the biosynthesis of membrane lipids, storage lipids (triacylglycerols), and cuticular waxes, as well as in stress responses and signaling pathways. The accurate quantification and profiling of the LC-CoA pool are crucial for understanding plant lipid metabolism and for the development of crops with enhanced nutritional value or stress tolerance. These molecules are typically present in low abundance and are susceptible to degradation, necessitating robust and sensitive extraction and analytical methods.
This document provides a comprehensive guide to the extraction of LCoAs from plant tissues, detailing a reliable protocol synthesized from established methodologies. It also includes information on their role in plant signaling and quantitative data to aid in experimental design and data interpretation.
Signaling Pathway of Long-Chain Acyl-CoA in Plant Lipid Metabolism
Long-chain acyl-CoAs are central to lipid synthesis, acting as activated forms of fatty acids that can be directed into various metabolic fates. The pathway begins with the synthesis of fatty acids in the plastids, which are then activated to acyl-CoAs. These molecules are subsequently transported to the endoplasmic reticulum where they serve as precursors for the synthesis of complex lipids.
Caption: Metabolic fate of long-chain acyl-CoAs in plant cells.
Experimental Workflow for Long-Chain Acyl-CoA Extraction
The extraction of LCoAs from plant tissues involves several critical steps to ensure high recovery and stability of the analytes. The general workflow includes tissue homogenization, extraction with organic solvents, solid-phase extraction for purification and concentration, and subsequent analysis by chromatographic methods.
Application Notes and Protocols for Tracing 3-oxo-icosatrienoyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing molecules labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N) into biological systems, researchers can track the transformation of these molecules into various downstream metabolites. This approach provides dynamic information that is often unattainable with traditional metabolomics. These application notes provide detailed protocols for utilizing stable isotope-labeled 3-oxo-icosatrienoyl-CoA to investigate its metabolic fate in both in vitro and in vivo models. 3-oxo-icosatrienoyl-CoA is a putative intermediate in fatty acid metabolism, and understanding its metabolic pathways is crucial for research in areas such as lipid signaling, metabolic disorders, and drug development.
The protocols outlined below are designed to be adaptable to specific research questions and experimental systems. They cover the essential steps from cell culture and animal studies to sample preparation and mass spectrometry analysis.
Hypothetical Metabolic Pathways of 3-oxo-icosatrienoyl-CoA
3-oxo-icosatrienoyl-CoA, a 20-carbon fatty acyl-CoA with three double bonds and a ketone group at the beta-position, is likely to be a key intermediate in several metabolic pathways. Based on its structure, two primary metabolic fates are proposed:
-
Beta-Oxidation: As a 3-oxoacyl-CoA, it is a direct intermediate in the beta-oxidation spiral. Thiolytic cleavage would yield acetyl-CoA and a shortened 18-carbon acyl-CoA, which can undergo further rounds of beta-oxidation for energy production.[1][2][3][4][5][6]
-
Eicosanoid Synthesis: Given its 20-carbon backbone, characteristic of eicosanoids, 3-oxo-icosatrienoyl-CoA could be a precursor for the synthesis of signaling molecules like prostaglandins, thromboxanes, and leukotrienes.[7][8][9][10][11] This would involve enzymatic modifications such as cyclization and reduction.
Protocol 1: In Vitro Stable Isotope Tracing of 3-oxo-icosatrienoyl-CoA Metabolism in Cultured Cells
This protocol describes the use of ¹³C-labeled 3-oxo-icosatrienoyl-CoA to trace its metabolism in a cell culture model.
Materials
-
Cell line of interest (e.g., hepatocytes, macrophages)
-
Cell culture medium and supplements
-
[U-¹³C]-3-oxo-icosatrienoyl-CoA (custom synthesis required)
-
Seahorse XF Base Medium (or other appropriate labeling medium)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Experimental Workflow
Procedure
-
Cell Culture: Plate cells in 6-well plates and culture until they reach 80-90% confluency.
-
Stable Isotope Labeling: a. Aspirate the culture medium and wash the cells once with pre-warmed PBS. b. Add labeling medium containing a defined concentration of [U-¹³C]-3-oxo-icosatrienoyl-CoA (e.g., 10-50 µM, to be optimized for your cell line). c. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation into downstream metabolites.
-
Quenching Metabolism: a. At each time point, aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS. b. Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to rapidly quench enzymatic activity.
-
Metabolite Extraction: a. Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube. b. Vortex the tubes vigorously for 1 minute. c. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris. d. Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography. b. Use a C18 reversed-phase column for the separation of acyl-CoAs and related lipids. c. Employ a targeted approach to look for the mass shifts corresponding to the incorporation of ¹³C into predicted downstream metabolites.
-
Data Analysis: a. Integrate the peak areas for the different isotopologues of each metabolite. b. Correct for the natural abundance of ¹³C. c. Calculate the fractional contribution of the tracer to each metabolite pool.
Illustrative Quantitative Data
Table 1: Fractional Contribution of [U-¹³C]-3-oxo-icosatrienoyl-CoA to Downstream Metabolites Over Time
| Metabolite | Time (hours) | M+0 (%) | M+2 (%) | M+18 (%) | M+20 (%) |
| Acetyl-CoA | 1 | 98.5 | 1.5 | - | - |
| 4 | 92.3 | 7.7 | - | - | |
| 8 | 85.1 | 14.9 | - | - | |
| 24 | 70.6 | 29.4 | - | - | |
| Octadecatrienoyl-CoA | 1 | 99.2 | - | 0.8 | - |
| 4 | 95.8 | - | 4.2 | - | |
| 8 | 89.4 | - | 10.6 | - | |
| 24 | 78.9 | - | 21.1 | - | |
| Prostaglandin Analog | 1 | 99.8 | - | - | 0.2 |
| 4 | 98.5 | - | - | 1.5 | |
| 8 | 96.2 | - | - | 3.8 | |
| 24 | 90.3 | - | - | 9.7 |
Note: M+n represents the isotopologue with n ¹³C atoms incorporated from the tracer. The specific isotopologues will depend on the labeling pattern of the custom-synthesized tracer.
Protocol 2: In Vivo Stable Isotope Tracing of 3-oxo-icosatrienoyl-CoA Metabolism in a Mouse Model
This protocol outlines a method for tracing the metabolism of ¹³C-labeled 3-oxo-icosatrienoyl-CoA in mice to understand its tissue-specific distribution and metabolic fate.
Materials
-
C57BL/6J mice (or other appropriate strain)
-
[U-¹³C]-3-oxo-icosatrienoyl-CoA
-
Vehicle for administration (e.g., corn oil, intralipid (B608591) emulsion)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Solvents for metabolite extraction (e.g., methanol, chloroform)
-
LC-MS/MS system
Experimental Workflow
Procedure
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Tracer Administration: a. Administer a single bolus of [U-¹³C]-3-oxo-icosatrienoyl-CoA (e.g., 100-200 mg/kg body weight) via oral gavage or intravenous injection.
-
Tissue Collection: a. At various time points post-administration (e.g., 30 min, 2, 6, 24 hours), euthanize the mice. b. Rapidly collect blood (plasma) and tissues of interest (e.g., liver, adipose tissue, heart, kidney). c. Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Tissue Homogenization: a. Weigh the frozen tissue samples. b. Homogenize the tissues in a pre-chilled extraction solvent (e.g., 80% methanol or a biphasic methanol/chloroform/water system).
-
Metabolite Extraction: a. Follow a standard lipid extraction protocol (e.g., Bligh-Dyer or Folch extraction). b. Separate the polar and non-polar phases. The acyl-CoAs will be in the polar phase. c. Dry the extracts under a stream of nitrogen.
-
LC-MS/MS Analysis: a. Reconstitute the dried extracts in an appropriate solvent for LC-MS/MS analysis. b. Analyze the samples as described in Protocol 1, targeting the labeled parent compound and its expected metabolites.
-
Data Analysis: a. Quantify the amount of labeled and unlabeled metabolites in each tissue. b. Determine the tissue distribution of the tracer and its metabolic products.
Illustrative Quantitative Data
Table 2: Tissue Distribution and Major Metabolites of [U-¹³C]-3-oxo-icosatrienoyl-CoA at 6 Hours Post-Administration
| Tissue | [U-¹³C]-3-oxo-icosatrienoyl-CoA (nmol/g tissue) | [¹³C₂]-Acetyl-CoA (nmol/g tissue) | [¹³C₁₈]-Octadecatrienoyl-CoA (nmol/g tissue) |
| Liver | 15.2 ± 2.1 | 45.8 ± 5.3 | 8.9 ± 1.2 |
| Adipose | 8.7 ± 1.5 | 12.3 ± 2.8 | 4.1 ± 0.9 |
| Heart | 25.6 ± 3.4 | 68.2 ± 7.1 | 15.3 ± 2.5 |
| Kidney | 18.9 ± 2.5 | 55.4 ± 6.2 | 11.7 ± 1.8 |
| Plasma | 2.1 ± 0.5 | 5.6 ± 1.1 | 1.8 ± 0.4 |
Data are presented as mean ± standard deviation.
Conclusion
The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers interested in elucidating the metabolic fate of 3-oxo-icosatrienoyl-CoA. By employing stable isotope tracing, scientists can gain valuable insights into the roles of this molecule in cellular metabolism and its potential as a therapeutic target or biomarker. The adaptability of these methods allows for their application to a wide range of biological questions and experimental systems.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Fatty acid beta oxidation | Abcam [abcam.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 9. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Biosynthesis of eicosanoids - WikiLectures [wikilectures.eu]
Application Notes: Cell-Based Assays for Jasmonic Acid Pathway Flux
Introduction
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-derived hormones that regulate a wide array of physiological processes in plants, including growth, development, and defense against biotic and abiotic stresses.[1][2][3] The core of the JA signaling pathway involves the perception of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1).[4] This perception promotes the interaction between COI1 and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[5] COI1 is part of an SCF E3 ubiquitin ligase complex (SCFCOI1) that targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] The degradation of JAZ repressors liberates transcription factors (TFs), such as MYC2, MYC3, and MYC4, allowing them to activate the expression of JA-responsive genes.[1][6]
Studying the flux of this pathway—the rate of signal transduction leading to a transcriptional output—is essential for understanding plant defense mechanisms and for identifying novel chemical modulators for agricultural and therapeutic applications. Cell-based assays provide powerful, scalable, and controlled systems for this purpose. These notes describe key cell-based methodologies for quantifying JA pathway activity.
Assay Principles
-
Promoter-Reporter Gene Assays: This is the most direct method for measuring the transcriptional output of the JA pathway. A JA-responsive promoter, such as that from the Plant Defensin 1.2 (PDF1.2) or ORCA3 gene, is cloned upstream of a reporter gene like Firefly Luciferase (LUC) or β-glucuronidase (GUS).[7][8][9] When cells containing this construct are treated with JA or an activating compound, the transcription factors (e.g., MYC2) bind to the promoter and drive the expression of the reporter protein. The resulting signal (luminescence or colorimetric product) is proportional to the pathway's transcriptional activity. This assay is ideal for high-throughput screening (HTS) of chemical libraries for pathway agonists or antagonists.[10][11]
-
Protein-Protein Interaction Assays: The interaction between COI1 and JAZ proteins is the central, JA-Ile-dependent event in the signaling cascade. The Yeast Two-Hybrid (Y2H) system is a powerful cell-based method to study this specific interaction.[12][13][14] In this system, COI1 is fused to a DNA-binding domain (BD) and a JAZ protein to an activation domain (AD) of a transcription factor. Interaction between COI1 and JAZ, induced by JA-Ile or its mimic coronatine (COR), reconstitutes the transcription factor and activates reporter genes in the yeast nucleus, typically leading to growth on selective media.[15][16][17] This assay is invaluable for confirming the mechanism of action of compounds that modulate the COI1-JAZ interaction.
-
Quantitative Gene Expression Analysis: Measuring the transcript levels of endogenous JA-responsive genes provides a direct assessment of pathway activation in a native cellular context. Quantitative Real-Time PCR (qRT-PCR) is the gold standard for this analysis. Following treatment with a stimulus, total RNA is extracted from the cells, reverse-transcribed into cDNA, and the abundance of specific gene transcripts (e.g., LOX2, VSP, AOS) is quantified.[6][18][19] This method is highly sensitive and quantitative, making it suitable for validating hits from primary screens and for detailed mechanistic studies.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for High-Throughput Screening
This protocol describes a cell-based assay using a JA-responsive promoter driving a luciferase reporter to screen for modulators of the JA pathway.
Methodology:
-
Cell Line and Construct:
-
Use a stable plant cell line (e.g., Arabidopsis thaliana protoplasts, tobacco BY-2 cells) or transient expression in Nicotiana benthamiana leaves.[20]
-
The reporter construct consists of a JA-inducible promoter (e.g., 4xJARE, PDF1.2 promoter) fused to a Firefly Luciferase (LUC) gene.[8]
-
A constitutively expressed reporter, such as Renilla Luciferase (REN), can be included as an internal control for normalization.
-
-
Assay Procedure:
-
Cell Seeding: Plate cells in an opaque 96-well plate suitable for luminescence readings.
-
Compound Treatment: Add test compounds from a chemical library at desired final concentrations. Include appropriate controls:
-
Negative Control: DMSO vehicle.
-
Positive Control: Methyl Jasmonate (MeJA) at a final concentration of 50 µM.
-
Antagonist Screen Control: MeJA (50 µM) + test compound.
-
-
Incubation: Incubate the plate for 6-12 hours in the dark to allow for gene expression.
-
Lysis and Reagent Addition: Add a luciferase assay reagent (e.g., Steady-Glo®) that lyses the cells and provides the luciferin (B1168401) substrate.[21]
-
Signal Detection: Measure luminescence using a plate-reading luminometer. If using a dual-luciferase system, measure both Firefly and Renilla luminescence.[21]
-
-
Data Analysis:
-
Normalize the Firefly Luciferase signal to the Renilla Luciferase signal for each well to correct for variations in cell number and transfection efficiency.
-
Calculate the fold change in signal relative to the DMSO vehicle control.
-
Identify hits based on a predefined threshold (e.g., >3-fold activation for agonists or >50% inhibition for antagonists).
-
Data Presentation: Luciferase Assay Results
| Compound | Concentration (µM) | Normalized Luciferase Activity (RLU) | Fold Change vs. Vehicle | Pathway Effect |
| Vehicle (DMSO) | 0.1% | 1,520 ± 110 | 1.0 | Baseline |
| MeJA (Positive Control) | 50 | 45,800 ± 3,500 | 30.1 | Agonist |
| Compound A | 10 | 35,600 ± 2,800 | 23.4 | Agonist |
| Compound B | 10 | 1,650 ± 150 | 1.1 | No Effect |
| Compound C + MeJA | 10 | 18,320 ± 1,900 | 12.1 | Antagonist |
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction
This protocol details the use of a Y2H system to confirm if a compound's activity is mediated through the COI1-JAZ co-receptor complex.
Methodology:
-
Yeast Strains and Plasmids:
-
Use a suitable yeast strain (e.g., PJ69-4A, EGY48).[13]
-
Clone the coding sequence of COI1 into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-Binding Domain (BD).[15]
-
Clone the coding sequence of a JAZ protein (e.g., JAZ1, JAZ9) into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 Activation Domain (AD).[15][17]
-
-
Yeast Transformation:
-
Co-transform the BD-COI1 and AD-JAZ plasmids into the yeast strain.
-
Plate the transformed yeast on synthetic defined (SD) medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
-
Interaction Assay:
-
Inoculate a liquid culture of the co-transformed yeast in SD/-Leu/-Trp medium and grow overnight.
-
Spot serial dilutions of the yeast culture onto different selective media:
-
Control: SD/-Leu/-Trp (shows growth of all co-transformants).
-
High-Stringency Selection: SD/-Leu/-Trp/-His/-Ade (lacks Histidine and Adenine). Growth on this medium indicates a strong protein-protein interaction.[17]
-
-
Prepare plates with and without an inducer molecule. The interaction is dependent on JA-Ile or its analog, coronatine (COR). Add COR to the selective media at a final concentration of 30-50 µM.[15][16]
-
Incubate plates at 30°C for 2-4 days and document growth.
-
Data Presentation: Y2H Interaction Results
| BD Fusion | AD Fusion | Medium | Inducer (50 µM COR) | Growth Result | Interaction |
| COI1 | JAZ1 | SD/-Leu/-Trp | - | +++ | N/A (Control) |
| COI1 | JAZ1 | SD/-Leu/-Trp/-His/-Ade | - | - | No |
| COI1 | JAZ1 | SD/-Leu/-Trp/-His/-Ade | + | +++ | Yes |
| Empty BD | JAZ1 | SD/-Leu/-Trp/-His/-Ade | + | - | No (Control) |
| COI1 | Empty AD | SD/-Leu/-Trp/-His/-Ade | + | - | No (Control) |
Protocol 3: qRT-PCR of JA-Responsive Marker Genes
This protocol outlines the steps to quantify the expression of endogenous JA-responsive genes following treatment.
Methodology:
-
Cell Culture and Treatment:
-
Grow plant cells (e.g., in suspension culture) to the mid-log phase.
-
Treat cells with the test compound, MeJA (positive control), or a vehicle (negative control) for a defined period (e.g., 1, 3, 6 hours).
-
Harvest cells by centrifugation or filtration and immediately freeze in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen cell samples using a commercial kit or a standard protocol (e.g., Trizol).
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes, and a SYBR Green-based master mix.
-
Target Genes: Select known JA-responsive genes such as LOX2 (LIPOXYGENASE 2), AOS (ALLENE OXIDE SYNTHASE), or VSP2 (VEGETATIVE STORAGE PROTEIN 2).[18][19]
-
Reference Gene: Include primers for a stably expressed reference gene (e.g., ACTIN, UBQ10) for normalization.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the relative expression level using the 2-ΔΔCt method, comparing treated samples to the vehicle control.
-
Data Presentation: qRT-PCR Gene Expression Analysis
| Gene Target | Treatment (6 hours) | Average ΔCt | Relative Expression (Fold Change) |
| VSP2 | Vehicle (DMSO) | 12.5 | 1.0 |
| VSP2 | MeJA (50 µM) | 7.2 | 38.8 |
| VSP2 | Compound A (10 µM) | 8.1 | 21.1 |
| LOX2 | Vehicle (DMSO) | 15.1 | 1.0 |
| LOX2 | MeJA (50 µM) | 11.3 | 13.9 |
| LOX2 | Compound A (10 µM) | 12.0 | 8.6 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Towards a reporter system to identify regulators of cross-talk between salicylate and jasmonate signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards a reporter system to identify regulators of cross-talk between salicylate and jasmonate signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Luciferase Reporter Assay to Identify Chemical Activators of ABA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yeast two-hybrid analysis of jasmonate signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of yeast-two hybrid assay to chemical genomic screens: a high-throughput system to identify novel molecules modulating plant hormone receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. CO interacts with JAZ repressors and bHLH subgroup IIId factors to negatively regulate jasmonate signaling in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. A Ratiometric Dual Color Luciferase Reporter for Fast Characterization of Transcriptional Regulatory Elements in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust and High-Throughput Sample Preparation for Acyl-CoA Analysis by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2][3] They also serve as donor molecules for post-translational modifications of proteins.[1][2] Given their pivotal role in cellular physiology and disease, the accurate quantification of acyl-CoA pools is crucial for understanding metabolic regulation and for the development of novel therapeutics. However, the analysis of acyl-CoAs by mass spectrometry presents unique challenges due to their low abundance, inherent instability in aqueous solutions, and diverse physicochemical properties.[1][3]
This application note provides detailed protocols for the efficient extraction and preparation of short-, medium-, and long-chain acyl-CoAs from biological samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary methods are described: a rapid solvent precipitation and extraction method suitable for a broad range of acyl-CoAs, and a solid-phase extraction (SPE) protocol that yields cleaner extracts, thereby reducing matrix effects during MS analysis.
Key Experimental Protocols
Protocol 1: Solvent Precipitation and Extraction of Acyl-CoAs
This method is a rapid and effective technique for the extraction of a wide range of acyl-CoAs from cultured cells and tissues.
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Potassium phosphate (B84403) monobasic (KH2PO4) buffer (100 mM, pH 4.9)
-
Internal standards (e.g., heptadecanoyl-CoA)[4]
-
Homogenizer (e.g., Omni TH homogenizer)
-
Centrifuge capable of high speeds (e.g., 16,000 x g) and refrigeration
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Homogenization:
-
For tissue samples, weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled tube.[4][5]
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[4]
-
Add 0.5 mL of an ACN:IPA:methanol (3:1:1) solvent mixture containing an appropriate internal standard.[4]
-
Homogenize the sample twice on ice.[4]
-
For cultured cells, pellet the cells and resuspend in 500 µL of -80°C 80:20 methanol:water.[6]
-
-
Protein Precipitation and Extraction:
-
Supernatant Collection and Re-extraction:
-
Sample Concentration and Reconstitution:
-
Dry the combined supernatant under a stream of nitrogen or using a vacuum concentrator.[4][7]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[7]
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis. It is particularly useful for complex matrices like tissue homogenates.
Materials:
-
Weak anion exchange SPE columns (e.g., Strata X-AW)[5]
-
Methanol
-
Deionized water
-
2% Formic acid
-
2% Ammonium hydroxide
-
5% Ammonium hydroxide
-
Sample homogenate (from Protocol 1, step 1)
Procedure:
-
Sample Preparation:
-
SPE Column Conditioning:
-
Condition the weak anion exchange SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water.[5]
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.[5]
-
-
Washing:
-
Elution:
-
Sample Concentration and Reconstitution:
Data Presentation
The choice of sample preparation method can significantly impact the recovery and quantification of acyl-CoAs. The following tables summarize reported performance data for different extraction and analytical methodologies.
| Method | Analyte | Recovery (%) | Reproducibility (CV%) | Reference |
| Modified HPLC with SPE | Long-chain acyl-CoAs | 70-80 | High | [9] |
| Acetonitrile/2-propanol extraction with SPE | Various acyl-CoAs | 93-104 | Not reported | [8] |
| Two-phase extraction with ACBP | Long-chain acyl-CoAs | 55 | Not reported | [10] |
| Method | Analyte | Limit of Quantification (LOQ) | Reference |
| Phosphate methylation LC-MS/MS | Short-chain acyl-CoAs | 16.9 nM | [11] |
| Phosphate methylation LC-MS/MS | Very-long-chain acyl-CoAs | 4.2 nM | [11] |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for Acyl-CoA Sample Preparation and Analysis.
Fatty Acid Beta-Oxidation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. omni.laurentian.ca [omni.laurentian.ca]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of Unstable Acyl-CoA Species
Welcome to the technical support center for the analysis of acyl-CoA species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of quantifying these unstable molecules.
Frequently Asked Questions (FAQs)
Q1: Why are acyl-CoA species so challenging to quantify?
Acyl-Coenzyme A (acyl-CoA) molecules are inherently difficult to quantify for several reasons:
-
Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic degradation, leading to sample loss.
-
Diverse Physicochemical Properties: Acyl-CoAs range from hydrophilic short-chain species to hydrophobic long-chain species. This wide polarity range makes it difficult to develop a single analytical method for the comprehensive profiling of all acyl-CoA species simultaneously.[1][2]
-
Low Abundance: Acyl-CoAs are typically present at low endogenous levels within cells and tissues, requiring highly sensitive analytical techniques for their detection.[2]
-
Complex Biological Matrix: The presence of other cellular components can interfere with the analysis, leading to matrix effects and inaccurate quantification.[1]
Q2: What is the most common analytical technique for acyl-CoA quantification and what are its limitations?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for acyl-CoA analysis due to its high sensitivity and selectivity.[1][2][3] However, it is not without its challenges:
-
Chromatographic Issues: Researchers often observe poor peak shapes, such as severe peak tailing, especially for later eluting long-chain species.[4]
-
Signal Deterioration: The signal intensity of acyl-CoA species can decrease over time during an analytical run.[4]
-
Ion-Pairing Reagents: While often used to improve chromatographic separation, these reagents can suppress ionization in the mass spectrometer and are difficult to completely remove from the LC system.[4][5]
-
Matrix Effects: Co-eluting substances from the biological sample can enhance or suppress the ionization of the target acyl-CoAs, leading to inaccurate quantification.[1]
Q3: How can I improve the stability of my acyl-CoA samples during extraction?
Minimizing degradation during sample preparation is crucial. Key strategies include:
-
Rapid Quenching: Immediately stop enzymatic activity by flash-freezing tissue samples in liquid nitrogen or using cold quenching solutions like perchloric acid or sulfosalicylic acid.[6]
-
Acidic pH: Maintain an acidic pH (around 4.9) during extraction, as the thioester bond is more stable under these conditions.[7]
-
Use of Internal Standards: Incorporating stable isotope-labeled internal standards at the beginning of the extraction process can help to correct for sample loss during preparation and analysis.[2][8]
-
Derivatization: Chemical derivatization, such as phosphate (B84403) methylation, can improve the stability and chromatographic behavior of acyl-CoAs.[8][9]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Secondary interactions with the analytical column.- Inappropriate mobile phase composition. | - Consider using a different column chemistry (e.g., HILIC for polar species).[4]- Optimize the mobile phase pH and organic solvent gradient.- If using ion-pairing reagents, ensure the concentration is optimal. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient extraction and recovery.- Degradation of acyl-CoAs.- Ion suppression due to matrix effects. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.[9]- Ensure all steps are performed quickly and at low temperatures.[6]- Dilute the sample to mitigate matrix effects.- Use a derivatization strategy to enhance ionization efficiency.[8] |
| High Variability Between Replicates | - Inconsistent sample handling and extraction.- Instability of acyl-CoAs in the autosampler. | - Standardize the entire workflow from sample collection to analysis.- Use a refrigerated autosampler set to 4°C.- Reconstitute dried extracts in a stabilizing solvent, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[10] |
| Inability to Detect a Broad Range of Acyl-CoAs | - The chosen chromatographic method is not suitable for the wide polarity range of acyl-CoAs. | - Employ a combined chromatographic approach, such as harmonizing hydrophilic interaction and reversed-phase chromatography in series.[1]- Develop separate methods for short-chain and long-chain species if a single method is not feasible. |
Quantitative Data Summary
The following tables summarize reported concentrations of various acyl-CoA species in different mammalian cell lines. Note that direct comparisons may be challenging due to variations in experimental conditions and normalization methods.
Table 1: Acyl-CoA Abundance in Human Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[10] | MCF7 (pmol/mg protein)[10] |
| Acetyl-CoA | 10.644 | - |
| Propionyl-CoA | 3.532 | - |
| Butyryl-CoA | 1.013 | - |
| Valeryl-CoA | 1.118 | - |
| Crotonoyl-CoA | 0.032 | - |
| HMG-CoA | 0.971 | - |
| Succinyl-CoA | 25.467 | - |
| Glutaryl-CoA | 0.647 | - |
| C14:0-CoA | - | ~2.5 |
| C16:0-CoA | - | ~12 |
| C18:0-CoA | - | ~5 |
Table 2: Acyl-CoA Abundance in Murine Macrophage Cell Line
| Acyl-CoA Species | RAW264.7 (pmol/mg protein)[10] |
| C14:0-CoA | ~1.5 |
| C16:0-CoA | ~4 |
| C18:0-CoA | ~2 |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[10]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Cold (-20°C) methanol with an appropriate internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add cold methanol containing the internal standard to the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube, avoiding the protein pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[10]
-
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is a modified method for the extraction and purification of long-chain acyl-CoAs from tissue samples.[7]
Materials:
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column
-
C-18 HPLC column
Procedure:
-
Homogenization:
-
Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).
-
Add 2-propanol and homogenize again.
-
-
Extraction:
-
Extract the acyl-CoAs from the homogenate using acetonitrile.
-
-
Solid-Phase Purification:
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
-
Sample Preparation for HPLC:
-
Concentrate the eluent.
-
Load the concentrated sample onto a C-18 column for HPLC analysis.
-
Visualizations
Caption: A generalized workflow for the quantification of acyl-CoA species.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of 3-Oxoicosatrienoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 3-oxoicosatrienoyl-CoA samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My 3-oxoicosatrienoyl-CoA sample shows multiple peaks on the chromatogram after a short period of storage. What could be the cause?
A1: The appearance of multiple peaks likely indicates degradation of your 3-oxoicosatrienoyl-CoA sample. As a polyunsaturated fatty acyl-CoA, this molecule is susceptible to several degradation pathways, primarily oxidation and hydrolysis. The presence of three double bonds in the icosatrienoyl chain makes it particularly prone to oxidation.
Q2: What are the primary degradation pathways for 3-oxoicosatrienoyl-CoA?
A2: The two main degradation pathways are:
-
Oxidation: The double bonds in the fatty acyl chain are susceptible to attack by reactive oxygen species (ROS). This can lead to the formation of various oxidized products, including hydroperoxides, aldehydes, and shorter-chain acyl-CoAs.
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A can be hydrolyzed, especially under non-neutral pH conditions, resulting in the free fatty acid and Coenzyme A.
Q3: How can I minimize the degradation of my 3-oxoicosatrienoyl-CoA samples?
A3: To minimize degradation, it is crucial to control the storage and handling conditions. Key recommendations include:
-
Low Temperature Storage: Store samples at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable.
-
Inert Atmosphere: Oxygen is a key driver of oxidation. Overlaying the sample with an inert gas like argon or nitrogen before sealing the vial can significantly reduce oxidative degradation.
-
Control pH: Maintain the pH of your solutions within a neutral range (pH 6.5-7.5) to minimize hydrolysis of the thioester bond.
-
Use of Antioxidants: Consider adding antioxidants such as butylated hydroxytoluene (BHT) or tocopherol to your samples, especially if they will be handled at room temperature for any length of time.
-
Light Protection: Protect samples from light, as UV radiation can promote the formation of free radicals and accelerate degradation.
Q4: What are the best practices for handling 3-oxoicosatrienoyl-CoA solutions?
A4: When working with 3-oxoicosatrienoyl-CoA solutions, always use glass or Teflon-lined containers. Avoid plastics, as plasticizers can leach into the solvent and potentially interfere with your experiments. Use glass or stainless-steel syringes and needles for transfers. It is also advisable to work quickly and keep the samples on ice whenever possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of 3-oxoicosatrienoyl-CoA.
Problem 1: Low recovery of 3-oxoicosatrienoyl-CoA after extraction from biological samples.
| Potential Cause | Recommended Solution |
| Degradation during extraction | Perform all extraction steps on ice. Use pre-chilled solvents. Consider adding an antioxidant to the extraction buffer. |
| Inefficient extraction method | Ensure the chosen extraction method is suitable for long-chain acyl-CoAs. A solid-phase extraction (SPE) with a C18 cartridge can be effective for sample cleanup and concentration. |
| Adsorption to surfaces | Use low-adhesion microcentrifuge tubes and pipette tips. Silanized glassware can also help to reduce sample loss. |
Problem 2: Inconsistent results in enzymatic assays using 3-oxoicosatrienoyl-CoA.
| Potential Cause | Recommended Solution |
| Sample degradation between experiments | Prepare fresh dilutions of your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Incorrect quantification of the stock solution | Re-quantify your stock solution using a reliable method such as UV spectrophotometry at 260 nm (for the adenine (B156593) part of CoA) or by a specific analytical technique like LC-MS/MS. |
| Presence of inhibitors from degradation products | Purify the 3-oxoicosatrienoyl-CoA sample using HPLC immediately before use to remove any degradation products that might inhibit your enzyme. |
Quantitative Data Summary
The following tables summarize the expected stability of 3-oxoicosatrienoyl-CoA under various conditions. These are illustrative data based on the known behavior of similar polyunsaturated acyl-CoA esters. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of Temperature on the Stability of 3-oxoicosatrienoyl-CoA in Aqueous Buffer (pH 7.0) over 24 hours.
| Temperature (°C) | Purity (%) |
| 4 | 95 |
| 25 | 70 |
| 37 | 45 |
Table 2: Effect of pH on the Stability of 3-oxoicosatrienoyl-CoA at 25°C over 4 hours.
| pH | Purity (%) |
| 5.0 | 80 |
| 7.0 | 90 |
| 9.0 | 60 |
Experimental Protocols
Protocol 1: Assessment of 3-oxoicosatrienoyl-CoA Stability by LC-MS/MS
This protocol describes a method to quantify the degradation of 3-oxoicosatrienoyl-CoA under specific stress conditions.
1. Sample Preparation: a. Prepare a stock solution of 3-oxoicosatrienoyl-CoA in an appropriate solvent (e.g., acetonitrile (B52724)/water with 0.1% formic acid). b. Aliquot the stock solution into several vials. c. Subject the aliquots to different stress conditions (e.g., varying temperature, pH, or exposure to an oxidizing agent like H₂O₂). d. At specified time points, quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile with an internal standard).
2. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 10 minutes). f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. MS System: A triple quadrupole mass spectrometer. i. Ionization: Electrospray ionization (ESI) in positive mode. j. MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-oxoicosatrienoyl-CoA and its potential degradation products.
3. Data Analysis: a. Quantify the peak area of 3-oxoicosatrienoyl-CoA at each time point. b. Calculate the percentage of remaining 3-oxoicosatrienoyl-CoA relative to the initial time point. c. Plot the percentage of remaining compound against time to determine the degradation kinetics.
Visualizations
Caption: Major degradation pathways of 3-oxoicosatrienoyl-CoA.
Caption: Workflow for assessing the stability of 3-oxoicosatrienoyl-CoA.
Caption: Troubleshooting logic for inconsistent experimental results.
Navigating Acyl-CoA Analysis: A Technical Support Guide for LC-MS/MS Optimization
Welcome to the technical support center for the optimization of LC-MS/MS parameters for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these complex analytical experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to enhance the accuracy and robustness of your acyl-CoA quantification.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the LC-MS/MS analysis of acyl-CoAs, offering potential causes and solutions in a straightforward question-and-answer format.
Sample Preparation and Extraction
Question: I am observing low recovery of my acyl-CoA analytes. What are the potential causes and how can I improve this?
Answer: Low recovery of acyl-CoAs is a frequent challenge, often stemming from their inherent instability and susceptibility to degradation. Several factors in your sample preparation and extraction protocol could be contributing to this issue.
-
Inefficient Cell Lysis and Extraction: Ensure rapid and complete inactivation of cellular enzymes that can degrade acyl-CoAs. Performing extraction steps at low temperatures (e.g., on ice or at 4°C) is critical.[1][2][3] The choice of extraction solvent is also crucial. A mixture of organic solvents like acetonitrile (B52724), methanol, and isopropanol (B130326) is often used for protein precipitation and extraction of a broad range of acyl-CoAs. For instance, a common method involves homogenization in a mixture of isopropanol and aqueous buffer followed by the addition of acetonitrile.[1][2] Some protocols suggest that a mixed organic-aqueous solvent containing acetonitrile/methanol/water can be effective for a larger number of acyl-CoA species.[4][5]
-
Analyte Instability: Acyl-CoAs are prone to hydrolysis, especially at neutral or alkaline pH. It is crucial to maintain a slightly acidic pH during sample preparation and storage to minimize degradation.[6] The use of glass vials instead of plastic can also decrease signal loss and improve sample stability.[7]
-
Solid-Phase Extraction (SPE) Issues: If using SPE for sample cleanup and concentration, ensure the chosen sorbent is appropriate for the chain length of your target acyl-CoAs. Incomplete elution from the SPE cartridge can also lead to low recovery. Optimization of the loading, washing, and elution steps is recommended. Some methods have been developed that do not require an SPE column, which can simplify the process and potentially improve recovery for certain analytes.[8][9]
Question: My results show significant variability between replicate injections. What could be the cause?
Answer: Injection-to-injection variability can be frustrating and can compromise the reliability of your quantitative data. The source of this issue can be related to the autosampler, the sample itself, or the stability of the analytical system.
-
Sample Stability in the Autosampler: Acyl-CoAs can degrade over time, even when stored in the autosampler.[5] It is advisable to maintain the autosampler at a low temperature (e.g., 4°C) and to analyze samples as quickly as possible after preparation. The stability of acyl-CoA standards in different solvents at 4°C can vary, so it's important to choose a solvent that ensures stability over the course of your analytical run.[5]
-
Autosampler Performance: Inconsistent injection volumes can lead to variability. Regularly perform system suitability tests to ensure the autosampler is functioning correctly.[10] Check for any leaks or blockages in the injection system.
-
Carryover: Residual analytes from a previous injection can carry over into the next, leading to inaccurate quantification. This is particularly problematic when analyzing samples with a wide range of concentrations. To mitigate this, implement a robust needle wash protocol using a strong solvent between injections.[10]
Chromatography
Question: I'm observing poor peak shapes (e.g., tailing, broadening, or splitting) for my acyl-CoA peaks. How can I improve my chromatography?
Answer: Poor peak shape can negatively impact resolution and integration, leading to inaccurate quantification. Several factors related to your LC method can contribute to this problem.
-
Column Choice and Condition: The choice of stationary phase is critical. Reversed-phase columns (e.g., C8 or C18) are commonly used for acyl-CoA analysis.[11] However, the high pH of some mobile phases can lead to a decrease in separation performance over time due to silica (B1680970) dissolution.[2] Regularly flushing the column and checking for signs of aging or voids is important. Contamination of the column with biological matrix components can also cause peak distortion.[12]
-
Mobile Phase Composition: The pH of the mobile phase can significantly affect peak shape. For long-chain acyl-CoAs, a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve separation.[2][13] However, this can also contribute to column degradation. The use of ion-pairing reagents has been employed in some methods, but methods without these reagents have also been successfully developed.
-
Injection Solvent: Injecting the sample in a solvent that is stronger than the initial mobile phase can lead to peak distortion, including splitting and broadening. Whenever possible, the sample should be dissolved in the initial mobile phase.
-
Extra-Column Effects: Poor connections, excessive tubing length, or an inappropriate flow cell can contribute to extra-column volume, which leads to peak broadening.
Question: My retention times are shifting during the analytical run. What should I investigate?
Answer: Consistent retention times are crucial for reliable peak identification and integration. Shifts in retention time can be caused by several factors.
-
Mobile Phase Inconsistency: Changes in the composition or pH of the mobile phase can cause retention time shifts.[10] Ensure that your mobile phase is well-mixed and degassed. Buffers should be freshly prepared, as their pH can change over time.
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time variability. Using a column oven to maintain a stable temperature is highly recommended.
-
Column Degradation: As the column degrades over time, retention times can shift.[10] Monitoring system suitability parameters can help you determine when a column needs to be replaced.
-
Flow Rate Instability: Fluctuations in the LC pump's flow rate will directly impact retention times.[10] Regular pump maintenance is essential.
Mass Spectrometry
Question: I am experiencing significant ion suppression in my analysis. How can I identify and mitigate this?
Answer: Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[14][15]
-
Identifying Ion Suppression: A common method to assess ion suppression is the post-column infusion experiment. A constant flow of the analyte solution is infused into the LC eluent after the analytical column, and a blank matrix sample is injected. A dip in the baseline signal at the retention time of the interfering components indicates ion suppression.
-
Mitigating Ion Suppression:
-
Improve Chromatographic Separation: The most effective way to reduce ion suppression is to chromatographically separate the analyte from the interfering matrix components.[15] This can be achieved by optimizing the gradient, changing the stationary phase, or using a different chromatographic mode (e.g., HILIC).
-
Enhance Sample Cleanup: More rigorous sample preparation techniques, such as solid-phase extraction (SPE), can help remove interfering matrix components before analysis.[15]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for ion suppression, as it will be affected by the matrix in the same way as the analyte.[12]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the sensitivity for low-abundance analytes.
-
Question: How do I optimize the MS/MS parameters for my acyl-CoA analytes?
Answer: Proper optimization of MS/MS parameters is crucial for achieving high sensitivity and specificity.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoA analysis, as it has been shown to be more sensitive than negative ion mode.[16]
-
Precursor and Product Ions: The precursor ion is typically the protonated molecule [M+H]+. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1][9][16] Therefore, a neutral loss scan of 507 can be used for profiling complex mixtures. For quantitative analysis using multiple reaction monitoring (MRM), the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Collision Energy Optimization: The collision energy should be optimized for each specific acyl-CoA to achieve the most abundant and stable fragment ion signal. This is typically done by infusing a standard solution of the analyte and varying the collision energy while monitoring the intensity of the product ion.
Experimental Protocols
This section provides detailed methodologies for key experiments in acyl-CoA analysis.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Liver Tissue
This protocol is adapted from a method for the quantitative determination of long-chain fatty acyl-CoAs.[1][2]
Materials:
-
Frozen liver tissue
-
0.1 M KH2PO4
-
2-Propanol
-
Heptadecanoyl-CoA (internal standard)
-
Saturated aqueous ammonium sulfate (B86663)
-
Acetonitrile
-
Homogenizer
-
Centrifuge
Procedure:
-
Pre-cool all solutions and solvents to 4°C.
-
To a frozen aliquot of liver tissue (100-200 mg), add 1 mL of 0.1 M KH2PO4, 1 mL of 2-propanol, and 50 µL of 1.6 mM heptadecanoyl-CoA internal standard.
-
Homogenize the mixture for 30-60 seconds.
-
Add 125 µL of saturated aqueous ammonium sulfate and 2 mL of acetonitrile to the homogenate and vortex the mixture.
-
Centrifuge at 2500 x g for 10 minutes.
-
Dilute the supernatant with 10 mL of 0.1 M KH2PO4, pH 4.9.
-
The diluted supernatant is ready for LC-MS/MS analysis.
Protocol 2: Extraction of Short-Chain Acyl-CoAs and CoA Biosynthetic Intermediates
This protocol describes a simple sample preparation method that does not require solid-phase extraction.[8][9]
Materials:
-
Cell pellet or tissue sample
-
Extraction solution (e.g., 2.5% sulfosalicylic acid - SSA)
-
Internal standard (e.g., crotonoyl-CoA)
-
Centrifuge
Procedure:
-
Resuspend the cell pellet or homogenized tissue in the extraction solution containing the internal standard.
-
Vortex thoroughly to ensure complete lysis and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters for the analysis of acyl-CoAs.
Table 1: Example LC Gradient for Long-Chain Acyl-CoA Analysis
| Time (min) | Flow Rate (mL/min) | % Solvent A (15 mM NH4OH in Water) | % Solvent B (15 mM NH4OH in Acetonitrile) |
| 0.0 | 0.4 | 80 | 20 |
| 2.8 | 0.4 | 55 | 45 |
| 3.0 | 0.4 | 75 | 25 |
| 4.0 | 0.4 | 35 | 65 |
| 4.5 | 0.4 | 80 | 20 |
This is an example gradient and should be optimized for your specific application and column.[11]
Table 2: Example MS/MS Parameters for Selected Acyl-CoAs (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetyl-CoA | 810.1 | 303.0 | Optimized for instrument |
| Malonyl-CoA | 854.1 | 347.0 | Optimized for instrument |
| Succinyl-CoA | 868.1 | 361.0 | Optimized for instrument |
| Palmitoyl-CoA (C16:0) | 1004.4 | 497.4 | 30 |
| Oleoyl-CoA (C18:1) | 1030.4 | 523.4 | 30 |
| Stearoyl-CoA (C18:0) | 1032.4 | 525.4 | 30 |
Precursor and product ions may vary slightly depending on the specific adducts formed. Collision energies are instrument-dependent and require optimization.[9][11]
Visualizations
The following diagrams illustrate key workflows and concepts in acyl-CoA analysis.
Caption: A generalized experimental workflow for LC-MS/MS analysis of acyl-CoAs.
Caption: A logical troubleshooting guide for common LC-MS/MS issues in acyl-CoA analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2.5. Extraction and analysis of acyl-CoAs by LC-MS [bio-protocol.org]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
minimizing ion suppression in acyl-CoA mass spectrometry
Welcome to the technical support center for acyl-CoA mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable, high-quality data in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in acyl-CoA analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target acyl-CoA molecules is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] Acyl-CoAs are particularly susceptible due to their low endogenous abundance and the complexity of biological matrices, which contain high concentrations of interfering substances like salts, phospholipids, and proteins.[2][3]
Q2: I'm observing low signal intensity for my acyl-CoA standards. What are the likely causes?
A2: Low signal intensity for standards can be due to several factors. A primary cause is ion suppression from matrix components if the standards are not prepared in a clean solvent or a matched matrix.[4] Other causes can include suboptimal ionization source parameters (e.g., temperature, gas flow, voltage), incorrect mass spectrometer settings, or degradation of the acyl-CoA standards, which are known to be unstable.[5][6] Additionally, the choice of mobile phase additives, such as ion-pairing reagents, can significantly impact signal intensity.
Q3: My results show poor reproducibility between sample injections. What could be the issue?
A3: Poor reproducibility is often a consequence of inconsistent ion suppression between samples. This can be caused by variability in the sample matrix composition.[7] Inadequate sample cleanup is a major contributor to this issue.[3] Other potential causes include carryover from previous injections, where residual matrix components or analytes from a previous run affect the current analysis, and instability of the LC-MS system.
Q4: Should I use an ion-pairing reagent for my acyl-CoA analysis? What are the pros and cons?
A4: Ion-pairing reagents can improve the chromatographic retention and separation of polar acyl-CoAs on reversed-phase columns.[8] However, they are a common cause of ion suppression in the mass spectrometer's electrospray ionization (ESI) source.[9][10] It is generally recommended to avoid them if possible or to use volatile options like formic acid or acetic acid at the lowest effective concentration.[9] Non-volatile ion-pairing reagents can contaminate the LC-MS system, leading to persistent background noise and signal suppression.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during acyl-CoA mass spectrometry.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes:
-
Secondary Interactions: Acyl-CoAs can interact with active sites on the column, leading to peak tailing.
-
Column Contamination: Buildup of matrix components on the column can degrade performance.[11]
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly affect peak shape.
Solutions:
-
Optimize Mobile Phase: Adjust the pH or the concentration of organic modifiers. The use of a small amount of a volatile ion-pairing reagent like formic acid can sometimes improve peak shape.[8]
-
Column Selection: Consider using a different column chemistry, such as a C18 column specifically designed for polar compounds.
-
Sample Cleanup: Implement a robust sample preparation procedure to remove interfering matrix components.[11]
-
Column Washing: Flush the column with a strong solvent after each batch of samples to remove contaminants.[11]
Issue 2: High Background Noise in Mass Spectra
Possible Causes:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can lead to high background.
-
System Contamination: Buildup of non-volatile salts or other contaminants in the LC system or mass spectrometer source.[10]
-
Use of Non-Volatile Buffers or Ion-Pairing Reagents: These can accumulate in the system and cause persistent background noise.
Solutions:
-
Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
System Cleaning: Regularly clean the ion source of the mass spectrometer. If contamination is severe, flushing the entire LC system may be necessary.
-
Avoid Non-Volatile Additives: Whenever possible, use volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) acetate.[8]
Issue 3: Inconsistent Quantification and Matrix Effects
Possible Causes:
-
Differential Ion Suppression: Variations in the matrix composition between samples can lead to different levels of ion suppression, affecting the accuracy of quantification.[7]
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, it is difficult to correct for variations in sample preparation and matrix effects.
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that is as similar as possible to the samples being analyzed.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is the ideal choice for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ion suppression.
-
Thorough Sample Preparation: Employ rigorous sample cleanup techniques like solid-phase extraction (SPE) to minimize matrix components.[12] A comparison of different extraction methods for acetyl-CoA has shown that acid-based extractions can yield higher concentrations compared to methanol-based methods.[13]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissue
This protocol is adapted from a method for the extraction of long-chain acyl-CoAs from tissues.[14]
-
Homogenization: Homogenize frozen tissue samples in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).
-
Solvent Addition: Add 2-propanol and homogenize again. Then, add acetonitrile (B52724) to extract the acyl-CoAs.
-
Phase Separation: Centrifuge the homogenate to separate the phases.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an oligonucleotide purification column.
-
Loading: Load the supernatant containing the acyl-CoAs onto the column.
-
Elution: Elute the acyl-CoAs with 2-propanol.
-
-
Concentration: Concentrate the eluent before LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This is a general protocol for SPE cleanup of acyl-CoA extracts.[12][15]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[15]
-
Sample Loading: Load the acidified sample extract onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[15]
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.[15]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[15]
Quantitative Data Summary
The following tables summarize key quantitative parameters for acyl-CoA analysis.
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | 15 mM ammonium hydroxide (B78521) in water |
| Mobile Phase B | 15 mM ammonium hydroxide in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Precursor Ion | [M+H]+ |
| Product Ion | Fragment corresponding to the acyl-pantetheine moiety |
Table 2: Comparison of Analytical Methods for Acyl-CoA Quantification [15]
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High | Moderate | High |
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for acyl-CoA MS.
Caption: Simplified fatty acid metabolism pathway.
References
- 1. longdom.org [longdom.org]
- 2. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. researchgate.net [researchgate.net]
- 10. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biorxiv.org [biorxiv.org]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Peroxisomal β-Oxidation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peroxisomal β-oxidation assays. It is designed for researchers, scientists, and drug development professionals to help navigate the common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of peroxisomal β-oxidation, and how does it differ from mitochondrial β-oxidation?
Peroxisomal β-oxidation is a metabolic pathway primarily responsible for shortening very-long-chain fatty acids (VLCFAs; ≥C22), branched-chain fatty acids (e.g., pristanic acid), and dicarboxylic acids.[1] Unlike mitochondria, peroxisomes only perform a few cycles of β-oxidation to shorten these fatty acids, which are then transported to mitochondria for complete oxidation to CO2 and water. A key difference is the first step: in peroxisomes, a FAD-dependent acyl-CoA oxidase donates electrons directly to oxygen, producing hydrogen peroxide (H₂O₂), whereas in mitochondria, an acyl-CoA dehydrogenase transfers electrons to the electron transport chain.[1]
Q2: What are the most common types of assays used to measure peroxisomal β-oxidation?
Several methods are commonly employed, each with its own advantages and disadvantages:
-
Radiolabeled Substrate Assays: These assays use radiolabeled fatty acids (e.g., [1-¹⁴C]-lignoceric acid) and measure the production of radiolabeled products like acetyl-CoA or water-soluble metabolites. This is a direct and sensitive method.
-
Stable Isotope-Labeled Substrate Assays: This method utilizes substrates like deuterated docosanoic acid (D₃-C22:0) and measures the product-to-substrate ratio (e.g., D₃-C16:0/D₃-C22:0) using mass spectrometry. This is a robust and sensitive technique for living cells.[2]
-
Fluorescent Fatty Acid Analogs: Substrates like 12-(1-pyrene)dodecanoic acid (pyrene-C12:0) can be used, where the generation of fluorescent β-oxidation products is measured. This offers a more convenient and less hazardous alternative to radiolabeling.[3]
-
Seahorse XF Assays: These assays measure the oxygen consumption rate (OCR) to assess cellular respiration. By providing specific substrates and inhibitors, the contribution of peroxisomal oxidation can be inferred, often by measuring the OCR that is insensitive to mitochondrial inhibitors like etomoxir (B15894).
-
Spectrophotometric Assays: These assays measure the fatty acyl-CoA-dependent reduction of NAD⁺ in isolated peroxisomal fractions.
Q3: How can I distinguish between peroxisomal and mitochondrial β-oxidation in my experiments?
Distinguishing between the two pathways is a critical challenge. Here are some strategies:
-
Substrate Specificity: Use substrates that are preferentially metabolized by peroxisomes, such as very-long-chain fatty acids (e.g., C26:0).[4]
-
Inhibitors: Use inhibitors of mitochondrial fatty acid uptake, such as etomoxir, which blocks carnitine palmitoyltransferase 1 (CPT1). The remaining fatty acid oxidation activity can be attributed to peroxisomes.
-
Cell Lines: Utilize fibroblast cell lines from patients with known genetic defects in either mitochondrial or peroxisomal β-oxidation pathways as positive and negative controls. For example, cells from a patient with Zellweger syndrome will show deficient peroxisomal β-oxidation, while cells with a carnitine-acylcarnitine translocase deficiency will have impaired mitochondrial oxidation.[3]
-
Organelle Isolation: Perform assays on purified peroxisomal fractions. However, this method is prone to contamination from mitochondria.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability can mask the true biological effects in your experiment.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing. Determine the optimal seeding density for your cell type to achieve an even monolayer. |
| Edge Effects | Avoid using the outer wells of microplates, as they are more susceptible to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with sterile water or media to minimize these effects. |
| Inconsistent Washing Steps | Perform washing steps gently to avoid detaching cells. Use a multichannel pipette to add and remove media from the side of the well. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the medium to prevent the introduction of bubbles, which can interfere with optical readings. |
Issue 2: Low or No Detectable Peroxisomal β-Oxidation Activity
A weak signal can be due to several factors related to cell health, assay conditions, or the substrate itself.
| Potential Cause | Recommended Solution |
| Suboptimal Substrate Concentration | Titrate the fatty acid substrate to determine the optimal concentration for your cell type. Very high concentrations can be toxic. |
| Poor Substrate Solubility/Uptake | Ensure that fatty acids are properly conjugated to bovine serum albumin (BSA) to improve solubility and cellular uptake. |
| Insufficient Cell Number | Increase the cell seeding density. However, be careful to avoid over-confluence, which can negatively impact cell metabolism. |
| Low Peroxisomal Activity in Cell Type | Some cell types, like hepatocytes, have intrinsically higher peroxisomal activity than others. Choose a cell type appropriate for your study or consider using a method to induce peroxisome proliferation (e.g., treatment with a PPARα agonist). |
Issue 3: Suspected Mitochondrial Contamination in Isolated Peroxisomes
Mitochondrial contamination is a major concern when working with isolated peroxisomes, as mitochondrial β-oxidation is significantly more active.
| Potential Cause | Recommended Solution |
| Inefficient Organelle Separation | Optimize your differential and density gradient centrifugation protocol. Using an iodixanol (B1672021) gradient is effective for separating peroxisomes from mitochondria.[5][6] Consider immunopurification methods using antibodies against peroxisomal membrane proteins (e.g., PMP70) for higher purity.[7] |
| Lack of Purity Assessment | Always assess the purity of your peroxisomal fraction. Measure the activity of marker enzymes for both peroxisomes (e.g., catalase) and mitochondria (e.g., cytochrome c oxidase). A high ratio of catalase to cytochrome c oxidase activity indicates a purer peroxisomal fraction.[8] Also, perform Western blotting for specific peroxisomal (e.g., PMP70) and mitochondrial (e.g., a subunit of a respiratory complex) proteins. |
Issue 4: Inconsistent or Weak Inhibition with Etomoxir in Seahorse Assays
When using Seahorse XF analyzers to infer peroxisomal oxidation, the effectiveness of the mitochondrial inhibitor is key.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Titrate the etomoxir concentration to find the optimal dose for your cell type and experimental conditions. A final concentration should generally not exceed 40 µM to avoid off-target effects. |
| Insufficient Incubation Time | Pre-incubate the cells with etomoxir for at least 15 minutes before adding the fatty acid substrate to ensure complete inhibition of CPT1. |
| Interference from Media Components | High concentrations of serum or BSA in the assay medium can reduce the efficacy of etomoxir. |
| Oxidation of Other Substrates | Ensure the assay medium is optimized to favor fatty acid oxidation. High levels of glucose or glutamine can allow cells to bypass the block in mitochondrial fatty acid oxidation. |
Experimental Protocols
Protocol 1: Stable Isotope-Labeled VLCFA β-Oxidation in Cultured Fibroblasts
This protocol is adapted from methods used to measure peroxisomal β-oxidation capacity in living cells.[2][9]
Materials:
-
Cultured human skin fibroblasts
-
Culture medium (e.g., DMEM with 10% FBS)
-
D₃-C22:0 (deuterated docosanoic acid) stock solution
-
Internal standard (e.g., C17:0)
-
Methanol, chloroform, and other solvents for lipid extraction
-
GC-MS equipment
Procedure:
-
Cell Culture: Plate fibroblasts in culture dishes and grow to confluence.
-
Substrate Incubation: On the day of the experiment, replace the culture medium with fresh medium containing D₃-C22:0 at a final concentration of 10 µM.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Harvest: After incubation, wash the cells twice with PBS, then harvest by trypsinization.
-
Lipid Extraction: Resuspend the cell pellet in water and add the internal standard. Extract total lipids using a chloroform/methanol mixture.
-
Derivatization: Evaporate the organic phase and derivatize the fatty acids to their methyl esters (FAMEs) using a suitable reagent (e.g., methanolic HCl).
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry to quantify the amounts of D₃-C22:0 (substrate) and its β-oxidation product, D₃-C16:0.
-
Data Analysis: Calculate the peroxisomal β-oxidation activity as the ratio of the product to the substrate (D₃-C16:0 / D₃-C22:0). Normalize to total protein content.
Protocol 2: Isolation of Peroxisomes from Rat Liver
This protocol is a generalized procedure based on differential and density gradient centrifugation.[5][6]
Materials:
-
Fresh or frozen rat liver
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)
-
Iodixanol solution (e.g., OptiPrep™)
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuges and ultracentrifuge
Procedure:
-
Homogenization: Mince the liver tissue and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer at low speed.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 2,000 x g for 10 minutes) to pellet heavy mitochondria.
-
Transfer the resulting supernatant and centrifuge at a high speed (e.g., 25,000 x g for 20 minutes) to obtain a pellet enriched in light mitochondria and peroxisomes (LM-P fraction).
-
-
Density Gradient Centrifugation:
-
Resuspend the LM-P fraction in a suitable buffer.
-
Prepare a discontinuous or continuous iodixanol gradient in an ultracentrifuge tube.
-
Carefully layer the resuspended LM-P fraction on top of the gradient.
-
Centrifuge at high speed (e.g., 105,000 x g for 90 minutes).
-
-
Fraction Collection: Carefully collect the fraction containing the purified peroxisomes, which will be located in the denser part of the gradient.
-
Purity Assessment: Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (catalase for peroxisomes and cytochrome c oxidase for mitochondria) and by Western blotting.
Quantitative Data Summary
Table 1: Peroxisomal β-Oxidation Activity in Human Fibroblasts
This table presents typical values for peroxisomal β-oxidation activity measured as the product-to-substrate ratio of D₃-C16:0 to D₃-C22:0 after incubation with D₃-C22:0. Data is representative of values reported in the literature.[2]
| Cell Type | β-Oxidation Activity (D₃-C16:0 / D₃-C22:0 Ratio) |
| Control | 0.10 - 0.25 |
| X-linked Adrenoleukodystrophy (X-ALD) | 0.05 - 0.12 |
| Peroxisomal Biogenesis Disorder (PBD) | < 0.02 |
Table 2: Marker Enzyme Enrichment in Peroxisome Isolation
This table provides an example of the expected enrichment of a peroxisomal marker enzyme (catalase) relative to a mitochondrial marker enzyme (cytochrome c oxidase) in a purified peroxisomal fraction compared to the initial cell homogenate.
| Fraction | Catalase Activity (units/mg protein) | Cytochrome c Oxidase Activity (units/mg protein) | Ratio (Catalase/Cytochrome c Oxidase) |
| Homogenate | 10 | 5 | 2 |
| Purified Peroxisomes | 200 | 2 | 100 |
Visualizations
Caption: The core pathway of peroxisomal β-oxidation of very-long-chain fatty acids.
Caption: A logical workflow for troubleshooting common issues in peroxisomal β-oxidation assays.
References
- 1. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Acyl-CoA Isomer Resolution by HPLC
Welcome to the technical support center for the chromatographic resolution of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis of these critical metabolites.
Troubleshooting Guide: Improving Resolution of Acyl-CoA Isomers
This guide provides systematic solutions to common issues encountered when separating acyl-CoA isomers by HPLC.
1. Poor Resolution Between Positional Isomers (e.g., Methylmalonyl-CoA and Succinyl-CoA)
Positional isomers of acyl-CoAs, such as methylmalonyl-CoA and succinyl-CoA, are notoriously difficult to separate due to their identical mass and similar physicochemical properties.
Question: My HPLC method shows co-eluting or poorly resolved peaks for methylmalonyl-CoA and succinyl-CoA. How can I improve their separation?
Answer:
Improving the resolution of these isomers requires careful optimization of your chromatographic conditions. Here are several strategies to consider:
-
Mobile Phase Optimization:
-
Adjust pH: The pH of the mobile phase can influence the ionization state of the isomers, potentially leading to differential interactions with the stationary phase. Experiment with a pH range around the pKa values of the analytes. For instance, a mobile phase with a pH of 4.0 has been used effectively.[1]
-
Incorporate Ion-Pairing Reagents: Ion-pairing agents are additives that contain both a hydrophobic and an ionic group. They can enhance the retention and selectivity of charged analytes like acyl-CoAs on reversed-phase columns.[2][3] Common ion-pairing reagents include triethylamine (B128534) (TEA) and tetrabutylammonium (B224687) salts. The concentration of the ion-pairing reagent is a critical parameter to optimize.
-
Modify Organic Solvent Gradient: A shallow gradient of the organic modifier (e.g., methanol (B129727) or acetonitrile) can often improve the separation of closely eluting peaks.
-
-
Stationary Phase Selection:
-
While standard C18 columns are commonly used, consider testing columns with different bonded phases (e.g., C8, phenyl-hexyl) or those with a high-purity silica (B1680970) backbone to minimize secondary interactions that can cause peak tailing and poor resolution.
-
-
Temperature Control:
-
Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[4] Increasing the temperature can sometimes improve peak shape and resolution, but the effect is compound-dependent and requires empirical testing.[5] A stable column temperature is crucial for reproducible retention times.
-
Experimental Protocol: Separation of Methylmalonyl-CoA and Succinyl-CoA
This protocol provides a starting point for the separation of methylmalonyl-CoA and succinyl-CoA using reversed-phase HPLC.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Spherisorb ODS II, 5 µm)[1] |
| Mobile Phase A | 220 mM Potassium Phosphate (B84403), 0.05% (v/v) Thiodiglycol, pH 4.0[1] |
| Mobile Phase B | 98% Methanol, 2% Chloroform (v/v)[1] |
| Gradient | A linear gradient tailored to the specific column dimensions and system dead volume. Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | Typically 0.5 - 1.0 mL/min for a standard analytical column. |
| Detection | UV at 254 nm[1] or 260 nm.[6] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |
2. Co-elution of Geometric (Cis/Trans) Isomers
Unsaturated acyl-CoAs can exist as cis and trans isomers, which can be challenging to resolve due to their subtle structural differences.
Question: I am unable to separate the cis and trans isomers of an unsaturated acyl-CoA. What can I do?
Answer:
The separation of geometric isomers often requires specialized chromatographic techniques:
-
Silver Ion Chromatography (Argentation Chromatography): This is a powerful technique for separating unsaturated compounds based on the number, position, and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, and this interaction is stronger for cis isomers than for trans isomers, leading to their separation. This can be achieved using silver-impregnated columns.
-
Reversed-Phase HPLC with Optimized Selectivity: While challenging, some success can be achieved on reversed-phase columns by:
-
Using a highly efficient column: A column with a small particle size and a long length will provide higher theoretical plates, which can aid in separating closely eluting isomers.
-
Lowering the temperature: This can sometimes increase the selectivity between cis and trans isomers.
-
Modifying the mobile phase: The choice of organic solvent (acetonitrile vs. methanol) can impact selectivity.
-
3. Difficulty in Resolving Enantiomers
Many acyl-CoAs are chiral molecules, and the separation of their enantiomers (R and S forms) is often necessary for biological studies.
Question: My standard reversed-phase HPLC method does not resolve the enantiomers of my acyl-CoA of interest. How can I achieve chiral separation?
Answer:
Standard HPLC columns are achiral and will not separate enantiomers. To resolve enantiomers, you must introduce a chiral component into your chromatographic system. This can be done in two primary ways:
-
Chiral Stationary Phases (CSPs): This is the most common and effective method for enantiomeric separations.[7] CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Several types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and Pirkle-type phases.[7] The choice of CSP and mobile phase is highly dependent on the specific analyte.
-
Chiral Derivatizing Agents (CDAs): In this approach, the enantiomeric mixture is reacted with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. After separation, the original enantiomers can sometimes be regenerated, although this adds complexity to the workflow.
Experimental Protocol: General Approach for Chiral Separation of Acyl-CoAs
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® series)[8] |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase mode. For reversed-phase mode, a mixture of water/buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. |
| Flow Rate | Adjusted based on column dimensions and particle size. |
| Detection | UV at 260 nm or Mass Spectrometry (MS). |
| Column Temperature | Controlled temperature is crucial for reproducible chiral separations. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing when analyzing acyl-CoAs?
A1: Peak tailing for acyl-CoAs is often caused by secondary interactions between the phosphate groups of the CoA moiety and active sites (e.g., residual silanols) on the silica-based stationary phase.[9] To mitigate this, you can:
-
Use a high-purity, end-capped C18 column.
-
Lower the pH of the mobile phase to suppress the ionization of silanols.
-
Add a mobile phase modifier, such as a small amount of a competing base like triethylamine (TEA), to block the active sites.
Q2: My retention times are drifting from one injection to the next. What could be the cause?
A2: Retention time drift can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile phase instability: Prepare fresh mobile phase daily and ensure it is properly degassed. If using a buffer, check for signs of precipitation.
-
Temperature fluctuations: Use a column oven to maintain a constant and stable temperature.[10]
-
System leaks: Check all fittings for any signs of leakage.
Q3: Can I use mass spectrometry (MS) with ion-pairing reagents?
A3: While ion-pairing reagents are effective for chromatographic separation, many common ones (e.g., phosphate salts) are non-volatile and not compatible with MS detection as they can contaminate the ion source. However, volatile ion-pairing reagents such as trifluoroacetic acid (TFA) or triethylamine (TEA) can be used with MS, although they may cause some ion suppression.
Q4: How can I confirm the identity of co-eluting isomeric peaks?
A4: If you suspect co-elution, especially with MS detection, you can:
-
Analyze authentic standards: If available, inject pure standards of the suspected isomers to confirm their retention times under your chromatographic conditions.
-
Perform tandem MS (MS/MS): Isomers may have distinct fragmentation patterns that can be used to differentiate them, even if they co-elute chromatographically.
-
Use a high-resolution mass spectrometer (HRMS): While positional isomers have the same exact mass, HRMS can help rule out other co-eluting species with slightly different elemental compositions.
Visualizing Experimental Workflows
Troubleshooting Workflow for Poor Isomer Resolution
The following diagram illustrates a logical workflow for troubleshooting poor resolution of acyl-CoA isomers.
Caption: A flowchart for systematically troubleshooting poor HPLC resolution of different types of acyl-CoA isomers.
General Experimental Workflow for Acyl-CoA Isomer Analysis
This diagram outlines the typical steps involved in the analysis of acyl-CoA isomers from biological samples.
Caption: A schematic of the key stages in the experimental analysis of acyl-CoA isomers.
References
- 1. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.blog [phenomenex.blog]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. chiraltech.com [chiraltech.com]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
Technical Support Center: Dealing with Matrix Effects in Plant Metabolomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in plant metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of plant metabolomics?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In plant metabolomics, the complex mixture of compounds in a plant extract can either suppress or enhance the signal of the target metabolites during analysis, most notably in liquid chromatography-mass spectrometry (LC-MS).[2] This interference can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3]
Q2: How can I determine if my plant metabolomics analysis is affected by matrix effects?
A2: There are several methods to assess the presence and extent of matrix effects:
-
Post-Extraction Addition (Spike) Method: This is a quantitative method where the signal response of a standard spiked into a blank matrix extract is compared to the response of the standard in a neat solvent.[1][3][4] A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the analytical column.[2][3][4] A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused analyte reveals the retention times at which co-eluting matrix components cause ion suppression or enhancement.[1][4]
-
Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a curve prepared in a matrix-matched standard.[1][5] A significant difference between the slopes is indicative of matrix effects.
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: The main strategies can be categorized as follows:
-
Sample Preparation and Cleanup: The goal is to remove interfering matrix components before LC-MS analysis.[3] Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[6][7]
-
Chromatographic Separation: Optimizing the liquid chromatography method can help separate the target analytes from interfering matrix components.[3][8] This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Stable Isotope-Labeled (SIL) Internal Standards: This is considered the gold standard for correcting matrix effects.[9][10] A known concentration of a SIL version of the analyte is added to the sample, and since it is chemically identical to the analyte, it experiences the same matrix effects. The ratio of the analyte to the SIL internal standard is used for quantification.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed.[4][5] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Sample Dilution: A simple dilution of the sample extract can often reduce the concentration of interfering matrix components, thereby lessening their impact on analyte ionization.[1][3]
Troubleshooting Guides
Issue 1: Poor reproducibility and inconsistent quantification of target metabolites across different plant samples.
-
Possible Cause: Variable matrix effects between samples. Different plant species, tissues, or even plants grown under different conditions can have significantly different metabolic profiles, leading to variable matrix effects.
-
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Use the post-extraction addition method on a representative subset of your samples to quantify the range of ion suppression or enhancement.
-
Implement Stable Isotope-Labeled Internal Standards: If not already in use, incorporating a SIL internal standard for each analyte is the most effective way to correct for sample-to-sample variations in matrix effects.[9][11]
-
Employ Matrix-Matched Calibration: If SIL standards are not available, prepare calibration curves in a pooled matrix extract created from a representative subset of your study samples.
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is highly consistent across all samples to minimize variations in the extracted matrix.
-
Issue 2: Low signal intensity and poor sensitivity for target analytes, even at high concentrations.
-
Possible Cause: Severe ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to identify the retention time regions where significant ion suppression occurs.[3][4]
-
Optimize Chromatographic Separation: Adjust the LC gradient, mobile phase pH, or try a column with a different stationary phase to shift the elution of your target analytes away from the suppression zones.[8]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as a multi-step solid-phase extraction (SPE) protocol, to remove the interfering compounds.[7]
-
Dilute the Sample: Test a series of dilutions (e.g., 1:10, 1:50, 1:100) to find a balance between reducing matrix effects and maintaining a detectable signal for your analytes of interest.[1]
-
Issue 3: Signal enhancement observed for some metabolites, leading to overestimation.
-
Possible Cause: Co-eluting matrix components are enhancing the ionization of the target analytes.
-
Troubleshooting Steps:
-
Confirm Enhancement: Use the post-extraction addition method to quantify the degree of signal enhancement.
-
Improve Chromatographic Resolution: Focus on improving the separation between your target analyte and the components causing the enhancement. A longer column, a shallower gradient, or a different column chemistry might be necessary.
-
Utilize a Different Ionization Source: If available, try a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.
-
Quantitative Data Summary
The following table summarizes the typical effectiveness of various methods in mitigating matrix effects. The values are illustrative and can vary significantly depending on the specific plant matrix, analyte, and analytical conditions.
| Mitigation Strategy | Typical Reduction in Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Sample Dilution (1:10) | 20-50% | Simple and quick to implement. | May reduce analyte signal below the limit of detection. |
| Liquid-Liquid Extraction (LLE) | 40-70% | Effective for removing non-polar interferences. | Can be labor-intensive and may have lower analyte recovery.[7] |
| Solid-Phase Extraction (SPE) | 60-90% | Highly effective and can be automated.[7] | Requires method development and can be costly. |
| Matrix-Matched Calibration | 70-95% | Corrects for matrix effects without altering the sample.[5] | Requires a suitable blank matrix, which can be difficult to obtain.[4][5] |
| Stable Isotope-Labeled (SIL) Internal Standards | >95% | Considered the most accurate method for correction.[9][10] | SIL standards can be expensive and are not available for all metabolites.[9] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Addition Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): A standard solution of the analyte in the initial mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): A blank plant matrix extract (an extract from a sample known not to contain the analyte) spiked with the analyte standard to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike for Recovery): A blank plant matrix spiked with the analyte standard before the extraction process to the same theoretical final concentration as Set A.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas of the analyte.
-
Calculate the Matrix Effect: The matrix effect (ME) can be calculated as a percentage using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Calculate Recovery: The extraction recovery can be calculated as: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Protocol 2: Mitigation of Matrix Effects using Matrix-Matched Calibration
-
Prepare a Blank Matrix: Obtain or prepare a plant matrix that is representative of the study samples but does not contain the analytes of interest. If a true blank is unavailable, a pooled sample from the study can be used, and the endogenous levels of the analytes can be subtracted.
-
Create Calibration Standards: Spike the blank matrix extract with known concentrations of the analyte standards to create a series of calibration standards.[12]
-
Prepare Samples: Extract the study samples using the established protocol.
-
Analyze Samples and Standards: Analyze the matrix-matched calibration standards and the study samples using the same LC-MS method.
-
Quantify Analytes: Construct a calibration curve by plotting the peak area versus the concentration for the matrix-matched standards. Use the regression equation from this curve to determine the concentration of the analytes in the study samples.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. youtube.com [youtube.com]
quality control measures for acyl-CoA quantification
Welcome to the technical support center for acyl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to troubleshoot common issues encountered during the quantification of acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: Why is quality control crucial in acyl-CoA quantification?
Q2: What are the most critical steps for ensuring data quality in an acyl-CoA quantification experiment?
A: The most critical steps include:
-
Rapid Sample Quenching and Proper Storage: To prevent enzymatic and chemical degradation, samples must be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[6][7]
-
Efficient and Reproducible Extraction: The chosen extraction method should maximize the recovery of acyl-CoAs while minimizing degradation.[8]
-
Use of Internal Standards: Appropriate internal standards are crucial to correct for sample loss during preparation and for variations in instrument response.[5][9] Stable isotope-labeled internal standards are highly recommended for mass spectrometry-based methods.[5]
-
Robust Analytical Methodology: The analytical method, typically LC-MS/MS, must be sensitive, specific, and validated for linearity, accuracy, and precision.[10][11]
Q3: What are the different types of internal standards used for acyl-CoA quantification, and how should they be used?
A: The most common internal standards are stable isotope-labeled acyl-CoAs (e.g., [¹³C]-labeled) or odd-chain acyl-CoAs (e.g., heptadecanoyl-CoA) that are not naturally abundant in the sample.[6][12] Internal standards should be added as early as possible during the sample preparation process, ideally during the initial homogenization or extraction step, to account for variability throughout the entire workflow.[5]
Q4: What are the advantages of using LC-MS/MS for acyl-CoA quantification compared to other methods?
A: LC-MS/MS is currently one of the most sensitive and specific methods for acyl-CoA analysis.[10] It allows for the simultaneous quantification of a wide range of acyl-CoA species in a single run, from short-chain to long-chain molecules.[13] The high specificity of tandem mass spectrometry (MS/MS) helps to distinguish between isobaric and isomeric species, which can be a challenge for other methods like HPLC with UV detection.[1] Enzyme-based assays, while available, can suffer from sensitivity and specificity issues and do not easily allow for the use of appropriate internal standards.[5]
Troubleshooting Guides
Problem 1: Low Recovery of Acyl-CoAs
Q: I am consistently observing low yields of acyl-CoAs in my experimental samples. What are the potential causes and how can I improve the recovery?
A: Low recovery of acyl-CoAs is a common issue that can stem from several factors throughout the experimental workflow. The following sections detail potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis/Tissue Homogenization | Ensure complete disruption of cells or tissue. For tissues, use a glass homogenizer on ice.[8] Consider using mechanical bead beating for tougher samples. |
| Suboptimal Extraction Solvent | The choice of extraction solvent is critical. A common method involves homogenization in an acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[8][14] |
| Acyl-CoA Degradation | Acyl-CoAs are highly susceptible to enzymatic and chemical degradation.[14] Always work quickly and on ice. Use pre-chilled solvents and tubes. Flash-freeze samples immediately after collection.[6] |
| Inefficient Phase Separation | If using a liquid-liquid extraction method, ensure complete separation of the aqueous and organic phases for maximal recovery of acyl-CoAs in the aqueous phase.[6] |
| Loss during Solid-Phase Extraction (SPE) | Ensure the SPE column is appropriate for acyl-CoA binding (e.g., weak anion exchange).[14] Optimize the pH and salt concentration of the loading, washing, and elution buffers to ensure efficient binding and release. |
Experimental Protocol: Acyl-CoA Extraction from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[8][14]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile
-
Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Internal standard (e.g., Heptadecanoyl-CoA)[6]
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Solvent Addition: Add 2 mL of isopropanol to the homogenate and homogenize again.[6]
-
Extraction: Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate. Vortex the mixture for 5 minutes.[6]
-
Centrifugation: Centrifuge at 1,900 x g for 5 minutes to separate the phases.[6]
-
Collection: Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
-
SPE Purification: Dilute the collected supernatant with 10 mL of 100 mM KH₂PO₄ (pH 4.9) and load it onto a pre-conditioned weak anion exchange SPE column.[14]
-
Wash and Elute: Wash the column to remove impurities and then elute the acyl-CoAs according to the manufacturer's protocol.
-
Drying: Dry the eluted sample under a stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
Data Presentation: Expected Recovery Rates
The recovery of acyl-CoAs can vary depending on the tissue type and the specific extraction method used. The following table summarizes reported recovery rates from different methodologies.
| Methodology | Tissue Type | Reported Recovery Rate | Reference |
| Modified Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [8] |
| Acetonitrile/Isopropanol Extraction with SPE | General Tissue | High Reproducibility | [6] |
Experimental Workflow Diagram
Caption: Workflow for acyl-CoA extraction from tissue samples.
Problem 2: High Variability Between Replicates
Q: My acyl-CoA measurements show high variability between technical and biological replicates. What are the common sources of this variability and how can I minimize them?
A: High variability in acyl-CoA quantification can obscure true biological differences. Addressing sources of imprecision at each step of the process is key to obtaining reliable data.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire sample collection and processing workflow. Ensure all samples are treated identically and for the same duration, especially during time-sensitive steps. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards and reagents. |
| Incomplete or Variable Extraction | Ensure consistent and thorough homogenization and extraction for all samples. Vortex or mix all samples for the same amount of time. |
| Instrument Instability | Before running your samples, check the stability and performance of the LC-MS/MS system by injecting a standard mixture multiple times to ensure consistent peak areas and retention times. |
| Matrix Effects in Mass Spectrometry | Matrix effects, where other molecules in the sample suppress or enhance the ionization of the analytes, can be a major source of variability. The use of stable isotope-labeled internal standards that co-elute with the analyte is the best way to correct for this.[13] |
Logical Relationship Diagram: Sources of Variability
Caption: Key contributors to variability in acyl-CoA quantification.
Problem 3: Co-elution of Isobaric Species in LC-MS/MS
Q: I am having trouble separating isobaric acyl-CoA species using my current LC-MS/MS method. How can I improve the chromatographic resolution?
A: The separation of isobaric species (molecules with the same mass but different structures) is a common challenge in metabolomics. Optimizing the liquid chromatography method is crucial for accurate quantification.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Column | Select a column with a different chemistry or a longer length to improve separation. For acyl-CoAs, C18 reversed-phase columns are commonly used.[8] Consider columns with smaller particle sizes (e.g., UPLC columns) for higher resolution. |
| Suboptimal Mobile Phase Gradient | Optimize the gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and additives in the mobile phase.[8] |
| Incorrect Flow Rate or Column Temperature | Adjust the flow rate and column temperature. Lower flow rates can sometimes improve resolution. Increasing the column temperature can affect retention times and peak shapes. |
| Ion-Pairing Reagents | The use of ion-pairing reagents in the mobile phase can improve the retention and separation of polar molecules like acyl-CoAs on reversed-phase columns. However, they can also cause ion suppression and contaminate the MS system. |
Signaling Pathway Diagram: Not Applicable for this problem
This troubleshooting issue is related to analytical methodology rather than a biological signaling pathway. Therefore, a signaling pathway diagram is not provided.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 5. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal standards in the estimation of acetyl-CoA in liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
strategies to enhance the sensitivity of 3-oxoicosatrienoyl-CoA detection
This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the sensitivity of 3-oxo-eicosatrienoyl-CoA detection. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting 3-oxo-eicosatrienoyl-CoA?
The detection of 3-oxo-eicosatrienoyl-CoA presents several analytical challenges due to its intrinsic properties and low endogenous abundance. Key challenges include:
-
Chemical Instability: The molecule contains a reactive β-keto group and a polyunsaturated acyl chain, making it susceptible to degradation through oxidation and other reactions. Acyl-CoAs, in general, are known to be unstable in biological samples and aqueous solutions.
-
Low Abundance: As a metabolic intermediate, 3-oxo-eicosatrienoyl-CoA is typically present at very low concentrations in cells and tissues, making its detection difficult without highly sensitive methods.
-
Chromatographic Issues: Acyl-CoAs are known to exhibit poor chromatographic peak shape (tailing) and signal deterioration, especially for long-chain species, which can compromise sensitivity and reproducibility.
-
Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.
Q2: What is the most effective analytical technique for sensitive detection of 3-oxo-eicosatrienoyl-CoA?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the sensitive and specific quantification of acyl-CoAs, including 3-oxo-eicosatrienoyl-CoA. The use of Multiple Reaction Monitoring (MRM) mode, in particular, allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions.
Q3: How can I improve the stability of 3-oxo-eicosatrienoyl-CoA during sample preparation?
Ensuring the stability of 3-oxo-eicosatrienoyl-CoA throughout the sample preparation workflow is critical for accurate and sensitive detection. Key recommendations include:
-
Rapid Quenching: Immediately halt metabolic activity at the point of sample collection. This is typically achieved by snap-freezing the sample in liquid nitrogen.
-
Optimized Extraction: Use an efficient extraction protocol. A common method involves the use of organic solvents like acetonitrile/isopropanol to precipitate proteins and extract the acyl-CoAs.
-
Control Temperature: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C. Fatty acyl-CoAs are not stable and should ideally be tested the same day.
-
Use of Antioxidants: For polyunsaturated species, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvent can help prevent oxidative degradation.
Q4: What is chemical derivatization and how can it enhance the sensitivity of 3-oxo-eicosatrienoyl-CoA detection?
Chemical derivatization is a strategy that chemically modifies the analyte to improve its analytical properties. For 3-oxo-eicosatrienoyl-CoA, derivatizing the 3-oxo (keto) group can significantly enhance detection sensitivity by:
-
Increasing Stability: The derivatization reaction can protect the reactive keto group from degradation.
-
Improving Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, leading to a much stronger signal in the mass spectrometer.
-
Enhancing Chromatographic Performance: Derivatization can improve the peak shape and retention of the analyte on the LC column.
Common derivatizing agents for keto compounds react with the carbonyl group to form stable derivatives such as oximes or hydrazones. For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with keto acids to form oxime derivatives that can be sensitively detected by LC-MS/MS.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low signal for 3-oxo-eicosatrienoyl-CoA | 1. Analyte degradation during sample preparation. 2. Inefficient extraction. 3. Insufficient sample amount. 4. Suboptimal LC-MS/MS parameters. 5. Analyte concentration is below the limit of detection (LOD). | 1. Review sample preparation protocol; ensure rapid quenching and low temperatures. Consider adding antioxidants. 2. Optimize the extraction solvent and procedure. 3. Increase the starting amount of biological material. 4. Optimize MS parameters (e.g., source temperature, gas flows, collision energy) by infusing a standard if available. 5. Implement a chemical derivatization strategy to enhance sensitivity. |
| Poor peak shape (tailing or splitting) | 1. Poor chromatography. 2. Buildup of matrix components on the analytical column. 3. Instability of the analyte on the column. | 1. Optimize the LC gradient, mobile phase composition (e.g., pH, organic solvent), and column chemistry. 2. Use a guard column and/or implement a column wash step in the LC method. 3. Consider derivatization to improve the stability and chromatographic behavior of the analyte. |
| High variability in quantitative results | 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Instability of the analyte in the autosampler. | 1. Standardize the sample preparation protocol and minimize variations between samples. 2. Use a stable isotope-labeled internal standard specific for 3-oxo-eicosatrienoyl-CoA or a close structural analog to correct for matrix effects. 3. Ensure the autosampler is kept at a low temperature (e.g., 4°C). Use glass vials instead of plastic to minimize signal loss. |
| Difficulty in identifying the correct peak | 1. Co-elution with interfering species. 2. Lack of a reference standard. | 1. Improve chromatographic resolution by adjusting the LC method. 2. If a synthetic standard is unavailable, use high-resolution mass spectrometry to confirm the elemental composition. Perform MS/MS and look for characteristic fragment ions of acyl-CoAs (e.g., neutral loss of 507 Da). |
Data Presentation
Table 1: Comparison of Derivatization Reagents for Keto-Group Modification
| Derivatizing Agent | Derivative Formed | Key Advantages | Reference |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Simple pretreatment, stable derivatives, low limit of detection. | |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Widely used for carbonyl compounds, good for LC-UV and LC-MS. | |
| Girard's Reagent T (GRT) | Hydrazone | Introduces a permanent positive charge, enhancing ionization in positive ESI mode. | |
| 2-Hydrazinoquinoline (HQ) | Hydrazone | Increases hydrophobicity, improving retention on reversed-phase columns. |
Experimental Protocols
Protocol 1: Derivatization of 3-oxo-eicosatrienoyl-CoA with PFBHA for Enhanced LC-MS/MS Detection
This protocol is adapted from a method for the analysis of keto acids.
Materials:
-
Sample extract containing 3-oxo-eicosatrienoyl-CoA
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)
-
Water
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Start with an appropriate amount of your sample extract. If the extract is in an organic solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of a suitable solvent, such as 50% methanol in water.
-
Derivatization Reaction:
-
To the reconstituted sample, add 10 µL of the PFBHA solution.
-
Add 10 µL of pyridine to catalyze the reaction.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at room temperature for 60 minutes. The reaction can also be performed at a lower temperature (e.g., 0°C for 30 minutes) to improve the stability of certain analytes.
-
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an acid, but in many cases, the reaction mixture can be directly diluted for analysis.
-
Dilution: Dilute the reaction mixture with the initial mobile phase of your LC method (e.g., 1:10 with 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject an appropriate volume of the diluted sample onto the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Method for Acyl-CoA Analysis
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2-5%) and ramp up to a high percentage (e.g., 95-98%) over 10-20 minutes to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): Calculate the theoretical m/z for the protonated molecule of the PFBHA-derivatized 3-oxo-eicosatrienoyl-CoA.
-
Product Ions: Determine the major fragment ions of the derivatized analyte. For acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) is often a prominent fragmentation pathway. The specific fragmentation of the derivatized acyl chain should also be investigated to find a specific and intense product ion for the MRM transition.
Visualizations
Caption: Workflow for sensitive detection of 3-oxo-eicosatrienoyl-CoA.
Caption: Troubleshooting logic for low signal intensity issues.
Validation & Comparative
validation of 3-oxoicosatrienoyl-CoA as a biomarker for stress
Comparative Analysis of Biomarkers for Physiological Stress
A Guide for Researchers and Drug Development Professionals
Executive Summary
The accurate measurement of physiological stress is critical for both basic research and the development of therapeutic interventions. This guide provides a comparative analysis of established biomarkers for stress, offering quantitative data, detailed experimental protocols, and visual representations of their underlying biological pathways. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting and applying appropriate biomarkers for their studies.
It is important to note that an initial investigation into 3-oxo-eicosatrienoyl-CoA as a potential stress biomarker yielded no supporting scientific literature. Extensive searches did not reveal any studies validating this molecule as an indicator of physiological stress. Therefore, this guide focuses on well-established and validated biomarkers for which robust experimental data and standardized protocols are available.
Introduction to Stress Biomarkers
Physiological stress elicits a complex cascade of events orchestrated by the nervous and endocrine systems. The two primary pathways involved are the Hypothalamic-Pituitary-Adrenal (HPA) axis and the Sympathetic-Adrenal-Medullary (SAM) system. Biomarkers associated with these pathways provide a quantitative measure of the body's response to stressors. This guide will compare the following key biomarkers:
-
Cortisol: The primary glucocorticoid hormone released in response to HPA axis activation.
-
Salivary Alpha-Amylase (sAA): An enzyme secreted in saliva that is associated with SAM system activity.
-
Heart Rate Variability (HRV): A measure of the variation in time between consecutive heartbeats, reflecting autonomic nervous system regulation.
-
C-Reactive Protein (CRP): An acute-phase protein that is a marker of inflammation, often associated with chronic stress.
-
Interleukin-6 (IL-6): A pro-inflammatory cytokine that can be elevated in response to both acute and chronic stress.
Comparative Performance of Stress Biomarkers
The selection of an appropriate stress biomarker depends on the specific research question, including the nature and duration of the stressor. The following table summarizes the key performance characteristics of the selected biomarkers.
| Biomarker | System Represented | Sample Type | Typical Response Time to Acute Stressor | Advantages | Disadvantages |
| Cortisol | HPA Axis | Saliva, Serum, Urine, Hair | 20-30 minutes (peak) | Non-invasive (saliva), well-established, reflects HPA axis activity | Delayed response, pulsatile secretion, influenced by circadian rhythm |
| Salivary Alpha-Amylase (sAA) | SAM System | Saliva | Seconds to minutes | Non-invasive, rapid response, reflects sympathetic activity | Can be influenced by oral conditions and food intake |
| Heart Rate Variability (HRV) | Autonomic Nervous System | ECG, Photoplethysmography | Immediate | Non-invasive, continuous measurement, provides dynamic information | Susceptible to movement artifacts, requires specialized analysis |
| C-Reactive Protein (CRP) | Inflammatory Response | Serum, Plasma | Hours to days | Stable marker, reflects systemic inflammation | Not specific to stress, slow response to acute stressors |
| Interleukin-6 (IL-6) | Inflammatory Response | Serum, Plasma, Saliva | Minutes to hours | Sensitive to acute stress, links stress to inflammation | Can be influenced by other factors like infection and diet |
Quantitative Data on Biomarker Levels
The following tables provide typical quantitative values for each biomarker at baseline and in response to stress. It is important to note that these values can vary significantly based on the individual, the type of stressor, and the specific assay used.
Table 3.1: Salivary Cortisol
| Condition | Typical Range (nmol/L) | Typical Range (µg/dL) |
| Morning (Awakening) | 5 - 25 | 0.18 - 0.90 |
| Afternoon | 2 - 10 | 0.07 - 0.36 |
| Evening | < 5 | < 0.18 |
| Post-Acute Stress | 1.5 to 2-fold increase from baseline | 1.5 to 2-fold increase from baseline |
Note: Cortisol levels exhibit a strong diurnal rhythm, with the highest levels observed in the morning shortly after waking.
Table 3.2: Salivary Alpha-Amylase (sAA)
| Condition | Typical Range (U/mL) |
| Baseline (Resting) | 20 - 120 |
| Post-Acute Stress | 2 to 4-fold increase from baseline |
Note: Baseline sAA levels can vary considerably between individuals.
Table 3.3: Heart Rate Variability (HRV) - Time Domain
| Parameter | Description | Typical Range (Healthy Adults) |
| SDNN (ms) | Standard deviation of all NN (normal-to-normal) intervals | 30 - 140 |
| RMSSD (ms) | Root mean square of successive differences between NN intervals | 20 - 50 |
Note: Higher HRV is generally indicative of better cardiovascular health and a greater capacity to cope with stress. Stress typically leads to a decrease in HRV parameters.
Table 3.4: C-Reactive Protein (hs-CRP)
| Risk Category (Cardiovascular) | Concentration (mg/L) |
| Low Risk | < 1.0 |
| Average Risk | 1.0 - 3.0 |
| High Risk | > 3.0 |
Note: While not a direct measure of acute stress, chronically elevated hs-CRP can be associated with the long-term physiological consequences of stress.
Table 3.5: Interleukin-6 (IL-6)
| Condition | Typical Range (pg/mL) |
| Baseline (Healthy Adults) | < 5 |
| Post-Acute Stress | 2 to 6-fold increase from baseline |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Salivary Cortisol Measurement (ELISA)
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify cortisol in saliva.
Materials:
-
Saliva collection devices (e.g., Salivettes)
-
Cortisol ELISA kit (commercial)
-
Microplate reader
-
Pipettes and tips
-
Reagent reservoirs
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect saliva samples using a standardized procedure. Participants should not eat, drink, or brush their teeth for at least 30 minutes prior to collection.
-
Sample Preparation: Freeze saliva samples at -20°C until analysis. On the day of the assay, thaw samples, vortex, and centrifuge at 1,500 x g for 15 minutes to pellet mucins.
-
Assay: a. Bring all reagents to room temperature. b. Pipette 25 µL of standards, controls, and saliva samples into the appropriate wells of the antibody-coated microplate. c. Add 200 µL of enzyme conjugate (e.g., cortisol-horseradish peroxidase) to each well. d. Incubate the plate on a shaker for 60 minutes at room temperature. e. Wash the plate 3-4 times with the provided wash buffer. f. Add 200 µL of TMB substrate solution to each well and incubate in the dark for 30 minutes. g. Add 50 µL of stop solution to each well. h. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cortisol concentrations based on a standard curve generated from the absorbance values of the known standards. The concentration of cortisol is inversely proportional to the absorbance.
Salivary Alpha-Amylase (sAA) Measurement (Kinetic Assay)
Principle: A kinetic assay measures the enzymatic activity of sAA by monitoring the rate of cleavage of a chromogenic substrate.
Materials:
-
Saliva collection devices
-
sAA kinetic assay kit (commercial)
-
Microplate reader with kinetic and temperature control capabilities
-
Pipettes and tips
Procedure:
-
Sample Collection and Preparation: Follow the same procedure as for salivary cortisol.
-
Assay: a. Pre-warm the microplate reader to 37°C. b. Prepare a 1:200 dilution of the saliva samples using the provided diluent. c. Pipette 8 µL of the diluted samples and controls into the appropriate wells. d. Add 320 µL of the sAA substrate to each well. e. Immediately place the plate in the reader and start the kinetic read at 405 nm, taking readings every minute for 3-5 minutes.
-
Data Analysis: Calculate the change in absorbance per minute (ΔOD/min). The sAA activity (U/mL) is determined by comparing the ΔOD/min of the samples to that of a known standard or by using a conversion factor provided by the kit manufacturer.
Heart Rate Variability (HRV) Analysis
Principle: HRV analysis quantifies the variability of the R-R intervals from an electrocardiogram (ECG) or the pulse-to-pulse intervals from a photoplethysmogram (PPG).
Materials:
-
ECG or PPG recording device
-
HRV analysis software (e.g., Kubios HRV, AcqKnowledge)
Procedure:
-
Data Acquisition: Record the ECG or PPG signal for a predetermined period (typically 5 minutes for short-term analysis). Ensure the subject is in a resting state for baseline measurements.
-
Data Pre-processing: a. Import the data into the HRV analysis software. b. Perform artifact correction to remove or interpolate ectopic beats and noise.
-
Time-Domain Analysis: Calculate standard time-domain parameters, including SDNN and RMSSD.
-
Frequency-Domain Analysis: Perform a Fast Fourier Transform (FFT) or autoregressive (AR) modeling to obtain the power spectral density. Calculate the power in the high-frequency (HF, 0.15-0.4 Hz) and low-frequency (LF, 0.04-0.15 Hz) bands. The HF band is primarily influenced by the parasympathetic nervous system, while the LF band is influenced by both sympathetic and parasympathetic activity.
-
Data Interpretation: Compare HRV parameters between baseline and stress conditions. A decrease in HRV is typically observed during stress.
C-Reactive Protein (CRP) and Interleukin-6 (IL-6) Measurement (ELISA)
Principle: A sandwich ELISA is used to quantify CRP or IL-6 in serum or plasma.
Materials:
-
Blood collection tubes (serum or EDTA plasma)
-
High-sensitivity CRP or IL-6 ELISA kit (commercial)
-
Microplate reader
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Sample Collection and Preparation: a. Collect venous blood and separate serum or plasma by centrifugation. b. Store samples at -80°C until analysis.
-
Assay: a. Coat a microplate with a capture antibody specific for CRP or IL-6. b. Add standards, controls, and diluted samples to the wells and incubate. c. Wash the plate to remove unbound substances. d. Add a biotinylated detection antibody and incubate. e. Wash the plate and add a streptavidin-HRP conjugate and incubate. f. Wash the plate and add TMB substrate. g. Stop the reaction with a stop solution. h. Read the absorbance at 450 nm.
-
Data Analysis: Calculate CRP or IL-6 concentrations based on the standard curve. The concentration is directly proportional to the absorbance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis stress response pathway.
Caption: The Sympathetic-Adrenal-Medullary (SAM) System stress response.
Caption: A generalized workflow for a sandwich ELISA protocol.
Caption: The experimental workflow for Heart Rate Variability (HRV) analysis.
Conclusion
The selection of a stress biomarker should be guided by the specific context of the research, including the type of stressor, the desired temporal resolution, and the feasibility of sample collection. Cortisol and salivary alpha-amylase are excellent non-invasive biomarkers for assessing the HPA axis and SAM system responses to acute stress, respectively. Heart rate variability provides a dynamic and continuous measure of autonomic nervous system function. For studies investigating the long-term consequences of stress and its interplay with the immune system, CRP and IL-6 are valuable markers of inflammation. By understanding the comparative performance and methodologies of these established biomarkers, researchers can enhance the rigor and validity of their stress-related investigations.
A Comparative Guide to Mitochondrial and Peroxisomal Beta-Oxidation of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two major cellular pathways for fatty acid beta-oxidation: the well-known mitochondrial pathway responsible for the bulk of energy production from fats, and the peroxisomal pathway, which handles specific types of fatty acids that mitochondria cannot. Understanding the distinct roles, substrates, enzymatic machinery, and regulation of these pathways is crucial for research into metabolic diseases, drug development, and cellular physiology.
At a Glance: Key Differences Between Mitochondrial and Peroxisomal Beta-Oxidation
| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |
| Primary Function | ATP production through complete oxidation of fatty acids | Chain-shortening of very long-chain and branched-chain fatty acids; detoxification |
| Location | Mitochondrial matrix | Peroxisomal matrix |
| Substrate Specificity | Long-chain fatty acids (C16-C20) | Very long-chain fatty acids (>C22), branched-chain fatty acids, dicarboxylic acids, prostaglandins |
| Energy Yield | High ATP yield via oxidative phosphorylation | No direct ATP synthesis; energy dissipated as heat |
| First Enzyme | Acyl-CoA Dehydrogenase (produces FADH2) | Acyl-CoA Oxidase (produces H2O2) |
| Electron Acceptor | Electron Transport Chain | Molecular Oxygen (O2) |
| End Products | Acetyl-CoA (completely oxidized in TCA cycle) | Acetyl-CoA and chain-shortened acyl-CoAs (exported to mitochondria for complete oxidation) |
| Regulation | Tightly regulated by energy status (e.g., malonyl-CoA inhibition of CPT1) | Primarily regulated by substrate availability and transcriptional control (e.g., PPARα) |
In-Depth Comparison of Biochemical Pathways
Mitochondrial and peroxisomal beta-oxidation share a similar four-step reaction sequence: oxidation, hydration, oxidation, and thiolytic cleavage. However, the enzymes catalyzing these steps and the initial electron acceptor differ significantly, leading to their distinct metabolic roles.
Mitochondrial Beta-Oxidation Pathway
This pathway is the primary route for the degradation of common dietary fatty acids to generate energy. Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm and then transported into the mitochondrial matrix via the carnitine shuttle.
Caption: Mitochondrial Beta-Oxidation Pathway.
Peroxisomal Beta-Oxidation Pathway
Peroxisomes handle fatty acids that are poor substrates for mitochondrial oxidation. This pathway is a chain-shortening process, and its products are subsequently transported to mitochondria for complete oxidation. A key distinction is the first step, which is catalyzed by an oxidase that directly transfers electrons to oxygen, producing hydrogen peroxide (H2O2).[1][2]
Caption: Peroxisomal Beta-Oxidation Pathway.
Quantitative Comparison of Key Enzymes
The substrate specificity and kinetic parameters of the enzymes in each pathway underscore their distinct metabolic roles.
| Enzyme | Organelle | Typical Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) |
| Acyl-CoA Dehydrogenase (MCAD) | Mitochondria | Medium-chain acyl-CoAs (C6-C12) | 2-10 | 1000-2000 |
| Acyl-CoA Oxidase (ACOX1) | Peroxisome | Very long-chain acyl-CoAs (>C20) | 1-5 | 50-150 |
| Enoyl-CoA Hydratase | Mitochondria | Short- and long-chain enoyl-CoAs | 10-50 | High |
| Bifunctional Enzyme (Hydratase) | Peroxisome | Very long-chain enoyl-CoAs | 5-20 | Moderate |
| L-β-Hydroxyacyl-CoA Dehydrogenase | Mitochondria | L-β-Hydroxyacyl-CoAs | 20-100 | High |
| Bifunctional Enzyme (Dehydrogenase) | Peroxisome | L/D-β-Hydroxyacyl-CoAs | 10-50 | Moderate |
| β-Ketothiolase | Mitochondria | β-Ketoacyl-CoAs | 5-30 | High |
| Thiolase | Peroxisome | β-Ketoacyl-CoAs | 1-10 | Moderate |
Note: Km and Vmax values are approximate and can vary depending on the specific substrate, tissue source, and experimental conditions.
Regulatory Signaling Pathways
The regulation of mitochondrial and peroxisomal beta-oxidation is complex and interconnected, involving key metabolic sensors and transcription factors.
PPARα: The Master Regulator of Peroxisomal (and Mitochondrial) Beta-Oxidation
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that, when activated by fatty acids or fibrate drugs, upregulates the expression of genes encoding enzymes for both peroxisomal and mitochondrial beta-oxidation.[3][4][5][6]
Caption: PPARα Signaling Pathway.
AMPK: The Cellular Energy Sensor
AMP-activated protein kinase (AMPK) is activated during times of low cellular energy (high AMP/ATP ratio). It promotes mitochondrial beta-oxidation by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), which reduces the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1).[7][8][9][10]
Caption: AMPK Signaling Pathway.
Experimental Protocols
Accurate measurement and comparison of mitochondrial and peroxisomal beta-oxidation require specific experimental procedures.
Isolation of Mitochondria and Peroxisomes from Rat Liver
This protocol outlines a general workflow for the differential and density gradient centrifugation to separate these organelles.
Caption: Organelle Isolation Workflow.
Detailed Protocol for Isolation of Mitochondria from Rat Liver:
-
Homogenization: Euthanize a rat and perfuse the liver with ice-cold saline. Mince the liver and homogenize in ice-cold isolation buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EGTA, pH 7.4) using a Dounce homogenizer.[11][12]
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
-
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation to wash the mitochondria.
-
Density Gradient Centrifugation (Optional, for high purity): Resuspend the washed mitochondrial pellet and layer it onto a Percoll or sucrose density gradient. Centrifuge at high speed (e.g., 40,000 x g) for 30-60 minutes. The mitochondrial band will be visible and can be carefully collected.
-
Final Pellet: Wash the purified mitochondria in isolation buffer to remove the gradient medium and resuspend in a suitable buffer for downstream assays.
Detailed Protocol for Isolation of Peroxisomes from Rat Liver:
-
Initial Fractionation: Follow steps 1 and 2 of the mitochondrial isolation protocol to obtain the post-nuclear supernatant.
-
Light Mitochondrial Fraction: Centrifuge the post-nuclear supernatant at a higher speed (e.g., 25,000 x g) for 20 minutes at 4°C. The resulting pellet is the light mitochondrial fraction, which is enriched in peroxisomes.[13][14][15][16][17]
-
Density Gradient Centrifugation: Resuspend the light mitochondrial fraction and layer it onto a density gradient medium such as Iodixanol or Nycodenz.[13][14][15][16][17] Centrifuge at a very high speed (e.g., 100,000 x g) for 1-2 hours. Peroxisomes will form a distinct band at a higher density than mitochondria and other contaminating organelles.
-
Collection and Washing: Carefully collect the peroxisomal band, wash with buffer to remove the gradient medium, and resuspend for further analysis.
Measurement of Beta-Oxidation Activity
1. Radiometric Assay using [1-14C]-Palmitate:
This is a classic and sensitive method to measure the rate of fatty acid oxidation.
-
Reaction Setup: Incubate isolated mitochondria or peroxisomes (or intact cells) in a reaction buffer containing [1-14C]-palmitate complexed to BSA, L-carnitine (for mitochondria), and other necessary cofactors (CoA, ATP, NAD+).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Separation of Products: Stop the reaction and separate the radiolabeled acid-soluble metabolites (acetyl-CoA and TCA cycle intermediates) from the unreacted [1-14C]-palmitate. This can be achieved by precipitation of the unreacted substrate with perchloric acid followed by centrifugation.
-
Scintillation Counting: Measure the radioactivity in the acid-soluble supernatant using a scintillation counter. The amount of radioactivity is proportional to the rate of beta-oxidation.
2. Seahorse XF Analyzer:
This technology allows for real-time measurement of oxygen consumption rate (OCR), providing a kinetic analysis of fatty acid oxidation in live cells.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Substrate-Limited Medium: Prior to the assay, incubate cells in a substrate-limited medium to deplete endogenous energy stores.
-
Assay Medium: On the day of the assay, replace the medium with a specialized FAO assay medium containing palmitate-BSA conjugate and L-carnitine.
-
Seahorse XF Analysis: Place the plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR. To specifically measure FAO-dependent respiration, inhibitors of other pathways can be added. Etomoxir, an inhibitor of CPT1, can be injected to confirm that the measured OCR is due to mitochondrial long-chain fatty acid oxidation.[18][19][20][21][22]
3. Spectrophotometric Enzyme Assays:
The activity of individual beta-oxidation enzymes can be measured using specific spectrophotometric assays.
-
Acyl-CoA Oxidase (Peroxisomal): The activity can be measured by coupling the production of H2O2 to the oxidation of a chromogenic substrate by horseradish peroxidase. The increase in absorbance is monitored over time.[1][23][24][25][26]
-
Acyl-CoA Dehydrogenase (Mitochondrial): The reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, can be monitored spectrophotometrically as a measure of enzyme activity.[27][28]
Conclusion
Mitochondrial and peroxisomal beta-oxidation are distinct yet complementary pathways for fatty acid metabolism. While mitochondria are the powerhouses for energy generation from common fatty acids, peroxisomes play a crucial role in handling a specific subset of lipids that are otherwise difficult to metabolize. A thorough understanding of their individual characteristics and interplay is essential for advancing our knowledge of metabolic health and disease, and for the development of targeted therapeutic interventions. The experimental protocols provided in this guide offer a starting point for researchers to investigate these vital cellular processes.
References
- 1. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
- 11. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 12. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 16. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 17. Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. portlandpress.com [portlandpress.com]
- 27. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Acyl-CoA Quantification: A Cross-Validation of Leading Methodologies
For Researchers, Scientists, and Drug Development Professionals
Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1][2] They also serve as acyl-donors for protein acylation, linking cellular metabolism to signaling pathways.[1][3] Given their pivotal role, the accurate quantification of acyl-CoA species is crucial for understanding metabolic states, discovering disease biomarkers, and evaluating the efficacy of therapeutic interventions.[4][5]
However, the diverse physico-chemical properties and varying cellular concentrations of acyl-CoA species make their analysis challenging.[1][6] A variety of methods have been developed, each with distinct advantages and limitations. This guide provides an objective comparison of the most prevalent acyl-CoA quantification methods, supported by experimental data, to help researchers select the most appropriate technique for their specific needs. We will delve into mass spectrometry-based approaches, enzymatic assays, and emerging fluorescent biosensor technologies.
Comparative Analysis of Quantification Methods
The choice of quantification method depends on factors such as the required specificity, sensitivity, throughput, and the specific acyl-CoA species of interest. The primary methods can be broadly categorized into Liquid Chromatography-Mass Spectrometry (LC-MS), enzymatic assays (colorimetric and fluorometric), and live-cell biosensors.
Table 1: Overview of Acyl-CoA Quantification Methods
| Feature | LC-MS/MS | Enzymatic Assays (Kits) | Genetically-Encoded Biosensors |
|---|---|---|---|
| Principle | Separation by chromatography followed by mass-based detection and fragmentation. | Coupled enzymatic reactions leading to a colorimetric or fluorescent product.[7] | A genetically expressed protein that changes fluorescence upon binding to a specific acyl-CoA.[8] |
| Specificity | High; can distinguish between different acyl-CoA species, including isomers.[9] | Moderate to High; often specific to one analyte (e.g., Acetyl-CoA) or a class (e.g., long-chain acyl-CoAs).[7] | High; engineered to be selective for a specific acyl-CoA over other CoA species.[8] |
| Scope | Broad; capable of profiling a wide range of short, medium, and long-chain acyl-CoAs simultaneously.[6][10] | Narrow; typically measures a single species or the total amount of a class of acyl-CoAs.[2] | Narrow; specific sensors have been developed for acetyl-CoA and long-chain acyl-CoAs. |
| Sensitivity | Very High (femtomole to picomole range).[5] | High (micromolar to picomole range).[2][7] | High; enables subcellular detection. |
| Throughput | Moderate; sample preparation and chromatography run times can be limiting. | High; suitable for 96-well plate format and automation. | High-throughput screening potential. |
| Application | Comprehensive metabolic profiling, biomarker discovery, stable isotope tracing.[4][11] | Routine quantification of specific acyl-CoAs, high-throughput screening.[2] | Real-time imaging of acyl-CoA dynamics in living cells, subcellular analysis.[8] |
| Sample Type | Cells, tissues, biological fluids.[12][13] | Cells, tissues. | Live cells.[8] |
Quantitative Performance of LC-MS/MS Methods
LC-MS/MS is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[5] Validation data from various studies demonstrate the robustness of this technique.
Table 2: Example Performance Data for LC-MS/MS Quantification of Acyl-CoAs
| Parameter | Palmitoyl-CoA (C16:0) | Oleoyl-CoA (C18:1) | Acetyl-CoA | Malonyl-CoA |
|---|---|---|---|---|
| Source | [11] | [11] | [14] | [14] |
| Linear Range | 1.56 - 100 ng | 1.56 - 100 ng | 1.09 - 2187 ng/mL | 1.09 - 2193 ng/mL |
| Intra-Assay CV (%) | 5 - 10% | ~5% | ≤ 15% | ≤ 15% |
| Inter-Assay CV (%) | 5 - 6% | 5 - 6% | ≤ 15% | ≤ 15% |
| Accuracy (%) | Not specified | Not specified | 85 - 115% | 85 - 115% |
CV: Coefficient of Variation
Cross-Validation: LC-MS vs. Fluorometric Assay
A direct comparison between LC-MS-based methods and a commercial fluorometric kit (PicoProbe™) for acetyl-CoA quantification revealed that both approaches can yield comparable results, though extraction methods can influence the outcome.[15] The study concluded that both fluorometric and LC-MS assays are suitable for high-throughput formats and benefit from robust standardization.[15]
Mandatory Visualizations
Workflow and Pathway Diagrams
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz, adhering to the specified design constraints.
Caption: General experimental workflow for acyl-CoA quantification.
Caption: The central role of Acetyl-CoA in cellular metabolism.
Caption: Comparison of detection principles: MS vs. Enzymatic Assay.
Detailed Experimental Protocols
The following are generalized protocols synthesized from multiple sources. Researchers should optimize these protocols for their specific sample types and instrumentation.
Protocol 1: Sample Preparation and Extraction
This protocol is a composite of methods described for tissue and cell samples.[1][13][15]
-
Sample Collection: Flash-freeze tissue or cell pellets in liquid nitrogen immediately upon collection to quench metabolic activity. Store at -80°C until extraction.
-
Homogenization (for tissue): Weigh the frozen tissue (~20-40 mg) and homogenize in a pre-chilled solvent. Common extraction solvents include:
-
Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., 10% TCA or 80:20 methanol:water) to the sample.[13][15]
-
For cell pellets, scrape adherent cells in the solvent.
-
Add internal standards (e.g., stable isotope-labeled acyl-CoAs) at this stage for accurate quantification with LC-MS.[6][10]
-
Vortex or sonicate the samples to ensure complete lysis and extraction.
-
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.[1][13]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube. If using an organic solvent, the sample may be dried under nitrogen and reconstituted in an appropriate buffer for analysis.[1]
Protocol 2: Acyl-CoA Quantification by LC-MS/MS
This protocol outlines a general approach for the analysis of short- and long-chain acyl-CoAs.[1][11][12]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity HSS T3, 150 × 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water (pH may be adjusted, some methods use high pH ~10.5).[1][12]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: ~0.2-0.4 mL/min.
-
Gradient: A typical gradient starts with low organic phase (~5% B), increases to elute more hydrophobic long-chain species (up to 100% B), and then re-equilibrates.[1]
-
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI) mode.[11][12]
-
Detection: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[10][11]
-
Transitions: Monitor specific precursor-to-product ion transitions for each acyl-CoA species and its corresponding internal standard. A common neutral loss scan is for 507 Da, corresponding to the loss of the phosphopantetheine moiety.[6][16]
-
-
Quantification:
-
Prepare a standard curve by serially diluting a stock solution of known acyl-CoA standards.[11]
-
Process the standards using the same extraction procedure as the samples.[11]
-
Calculate the concentration of each acyl-CoA species in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
-
Protocol 3: Acetyl-CoA Quantification by Fluorometric Assay Kit
This protocol is based on the principles of commercially available kits.[7]
-
Standard Curve Preparation: Reconstitute the Acetyl-CoA standard as per the kit instructions.[7] Prepare a dilution series (e.g., 0 to 100 pmole/well) in a 96-well black plate suitable for fluorescence.[7]
-
Sample Preparation: Add extracted samples (from Protocol 1) to other wells. Adjust the final volume in all wells (standards and samples) to 50 µL with the provided assay buffer.
-
Reaction Initiation: Prepare a Reaction Mix containing the assay buffer, fluorescent probe, conversion enzyme, and enzyme mix according to the kit's manual.
-
Incubation: Add 50 µL of the Reaction Mix to each well, mix, and incubate for 10-40 minutes at a specified temperature (e.g., 37°C or room temperature), protected from light.[7]
-
Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).[7]
-
Calculation: Subtract the background reading (0 standard) from all measurements. Calculate the Acetyl-CoA concentration in the samples using the standard curve.
Conclusion and Recommendations
The quantification of acyl-CoAs is a complex but essential task in metabolic research.
-
LC-MS/MS stands out as the most powerful and versatile method, offering comprehensive profiling of a wide range of acyl-CoA species with high sensitivity and specificity. It is the method of choice for in-depth metabolic studies and hypothesis generation.[5]
-
Enzymatic assays , available as convenient kits, provide a high-throughput, cost-effective solution for quantifying specific, well-characterized acyl-CoAs like acetyl-CoA.[2][7] They are ideal for screening large numbers of samples or when an MS system is not available.
-
Genetically-encoded biosensors are a cutting-edge technique that enables the unprecedented visualization of real-time acyl-CoA dynamics within living cells and their subcellular compartments, opening new avenues for understanding metabolic regulation.[8]
Ultimately, the optimal method depends on the specific biological question. For researchers aiming to discover novel metabolic dysregulations, LC-MS/MS is indispensable. For those focused on a known pathway involving a specific acyl-CoA in a large cohort, an enzymatic assay may be more practical. For investigating the spatiotemporal dynamics of metabolism, fluorescent biosensors are the future. A multi-method approach, where findings from a high-throughput screen are validated by LC-MS/MS, can often provide the most robust and comprehensive insights.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of 3-Oxo-Acyl-CoA Intermediates in Plant Fatty Acid Metabolism
A comprehensive guide for researchers, scientists, and drug development professionals on the biosynthesis and analysis of 3-oxo-acyl-CoA intermediates, with a focus on the hypothetical 3-oxo-eicosatrienoyl-CoA, within the context of plant fatty acid metabolism.
Data Presentation
The synthesis of a 3-oxo-acyl-CoA, such as 3-oxo-eicosatrienoyl-CoA, is fundamentally linked to the fatty acid elongation (FAE) process, which is catalyzed by a family of enzymes called 3-ketoacyl-CoA synthases (KCS). The diversity of the KCS gene family in different plant species suggests a varied capacity for producing a wide range of very-long-chain fatty acids (VLCFAs) and their intermediates.
Table 1: Comparison of 3-Ketoacyl-CoA Synthase (KCS) Gene Families in Selected Plant Species
| Plant Species | Number of KCS Genes | Key Functions and Substrates | References |
| Arabidopsis thaliana | 21 | Biosynthesis of cuticular waxes, seed storage oils, and suberin. Elongation of C18 to C20 and longer fatty acids. | [1][2] |
| Oryza sativa (Rice) | 22 | Involved in plant growth, development, and response to abiotic stress like cadmium exposure. | [3] |
| Zea mays (Maize) | 26 | Synthesis of VLCFAs for various developmental processes. | [3] |
| Gossypium hirsutum (Cotton) | 58 | Implicated in fiber development and other growth processes. | [3] |
| Arachis hypogaea (Peanut) | 30 | Role in the synthesis of VLCFAs for seed oil production. | [3] |
The precursor for 3-oxo-eicosatrienoyl-CoA would be an eicosatrienoic acid. The metabolism of such 20-carbon polyunsaturated fatty acids in plants is primarily through the oxylipin pathway, leading to a diverse array of signaling molecules.
Table 2: Diversity of Oxylipin Products in Plants
| Oxylipin Class | Precursor Fatty Acid(s) | Key Biosynthetic Enzymes | Biological Functions | Plant Examples |
| Jasmonates | α-Linolenic acid (18:3) | Lipoxygenase (LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | Defense against herbivores and pathogens, development | Ubiquitous in higher plants |
| Hydroxy Fatty Acids | Linoleic acid (18:2), α-Linolenic acid (18:3) | LOX, Peroxygenase | Plant defense, signaling | Arabidopsis, potato, tomato |
| Divinyl Ethers | Linoleic acid (18:2), α-Linolenic acid (18:3) | Divinyl Ether Synthase (DES) | Fungal resistance | Potato, tomato |
| Aldehydes | Linoleic acid (18:2), α-Linolenic acid (18:3) | Hydroperoxide Lyase (HPL) | "Green leaf volatiles," defense signaling | Ubiquitous in higher plants |
Experimental Protocols
1. Analysis of Very-Long-Chain Fatty Acids (VLCFAs) and their Intermediates
This protocol provides a general workflow for the extraction and analysis of VLCFAs, which would include intermediates like 3-oxo-acyl-CoAs.
-
Lipid Extraction:
-
Homogenize 100-200 mg of fresh plant tissue in liquid nitrogen.
-
Extract total lipids with a 2:1 (v/v) mixture of chloroform:methanol (B129727).
-
Add 0.88% (w/v) KCl to the mixture to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Saponification and Methylation:
-
Resuspend the dried lipid extract in 1 M methanolic NaOH.
-
Incubate at 80°C for 1 hour to saponify the lipids.
-
Add 14% (w/v) boron trifluoride in methanol and incubate at 80°C for 30 minutes to methylate the fatty acids.
-
Extract the resulting fatty acid methyl esters (FAMEs) with hexane.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., DB-23).
-
Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.
-
Identify and quantify the FAMEs by comparing their mass spectra and retention times to those of known standards.
-
2. Profiling of Oxylipins
This protocol outlines a general method for the analysis of oxylipins, the likely metabolic products of eicosatrienoic acids.
-
Extraction:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract with a solvent system containing an antioxidant (e.g., butylated hydroxytoluene) to prevent auto-oxidation of the oxylipins. A common solvent is 2-propanol/water/HCl.
-
Add an internal standard (e.g., a deuterated oxylipin) for quantification.
-
Perform solid-phase extraction (SPE) to clean up and concentrate the oxylipin-containing fraction.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Separate the oxylipins using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify the oxylipins using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Identify oxylipins based on their specific precursor-to-product ion transitions and retention times compared to authentic standards.
-
Mandatory Visualization
Caption: General pathway of fatty acid elongation in plants.
Caption: Hypothetical pathway for 3-oxo-eicosatrienoyl-CoA formation.
Caption: Workflow for comparative analysis of plant lipids.
References
- 1. 3-ketoacyl-CoA synthase 19 contributes to the biosynthesis of seed lipids and cuticular wax in Arabidopsis and abiotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 3. Frontiers | Genome-wide identification and expression analysis of 3-ketoacyl-CoA synthase gene family in rice (Oryza sativa L.) under cadmium stress [frontiersin.org]
Confirming the Identity of 3-Oxoicosatrienoyl-CoA: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) and alternative analytical methods for the definitive identification of 3-oxoicosatrienoyl-CoA. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate technique for their specific needs.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard
HRMS coupled with liquid chromatography (LC-HRMS) stands as the premier method for the identification and characterization of 3-oxoicosatrienoyl-CoA due to its exceptional mass accuracy, sensitivity, and specificity. This technique allows for the precise determination of the elemental composition of the molecule and its fragments, providing a high degree of confidence in its identification.
Predicted HRMS Data for (11Z,14Z,17Z)-3-Oxoicosatrienoyl-CoA
The definitive identification of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA by HRMS relies on the accurate mass measurement of its precursor and characteristic fragment ions. Based on its chemical formula, C41H66N7O18P3S, the monoisotopic mass is 1069.33979045 Da.
| Ion Type | Predicted m/z | Description |
| [M+H]+ | 1070.3471 | Protonated molecule |
| [M+Na]+ | 1092.3290 | Sodiated adduct |
| [M-H]- | 1068.3325 | Deprotonated molecule |
Table 1: Predicted m/z values for the precursor ion of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA in high-resolution mass spectrometry.
Characteristic Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of 3-oxoicosatrienoyl-CoA is expected to yield specific fragments that are diagnostic for acyl-CoA compounds.
Positive Ion Mode:
-
Neutral Loss of 507.0 Da: This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety and is a hallmark of acyl-CoA fragmentation.
-
Fragment Ion at m/z 428.0365: This ion represents the adenosine (B11128) 3',5'-diphosphate fragment.
Negative Ion Mode:
-
Fragment Ion at m/z 766: Represents the deprotonated coenzyme A.
-
Fragment Ion at m/z 408.011: Corresponds to the deprotonated 3'-phospho-AMP with a loss of water.
-
Fragment Ion at m/z 79.957: Represents the phosphate (B84403) ion (PO3-).
A representative tandem mass spectrum of a related compound, 3-oxohexanoyl-CoA, in positive ion mode is available on the MassBank of North America (accession MoNA020308), illustrating the characteristic fragmentation pattern.
Experimental Protocol for HRMS Analysis
This protocol outlines a general procedure for the analysis of 3-oxoicosatrienoyl-CoA using LC-HRMS.
1. Sample Preparation (from biological tissues):
-
Homogenize the tissue sample in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) to correct for extraction variability.
-
Precipitate proteins using a suitable agent like perchloric acid or a solvent-based method (e.g., methanol/acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the acyl-CoAs can be further purified and concentrated using solid-phase extraction (SPE).
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Aqueous solution with a buffer such as ammonium (B1175870) acetate (B1210297) or formic acid.
-
Mobile Phase B: Organic solvent like acetonitrile (B52724) or methanol.
-
Gradient: A gradient elution from a low to high percentage of mobile phase B is employed to separate the acyl-CoAs based on their hydrophobicity.
3. High-Resolution Mass Spectrometry (HRMS):
-
Ionization: Electrospray ionization (ESI) is typically used, in both positive and negative ion modes.
-
Mass Analyzer: Instruments like Orbitrap or Q-TOF are used to acquire high-resolution mass spectra.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS/MS) or targeted MS/MS experiments are performed to detect the precursor ion and its fragments.
Alternative Analytical Methods: A Comparative Overview
While HRMS is the most powerful tool for the definitive identification of 3-oxoicosatrienoyl-CoA, other techniques can be employed for its detection and quantification, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass analysis of precursor and fragment ions using a triple quadrupole or ion trap instrument. | High sensitivity and selectivity, suitable for quantification. | Lower mass resolution compared to HRMS, may not be sufficient for unambiguous elemental composition determination. |
| UV Spectroscopy | Detection based on the absorbance of the adenine (B156593) ring in the CoA moiety, typically around 260 nm. | Simple, non-destructive, and widely available instrumentation. | Lower sensitivity and specificity compared to MS-based methods. Susceptible to interference from other UV-absorbing compounds.[1] |
| Enzymatic Assays | Utilizes specific enzymes that react with 3-oxoacyl-CoAs, leading to a measurable change (e.g., fluorescence or color change). | High specificity, can be very sensitive (picomole level).[2] | May require specific enzymes that are not commercially available. Can be complex to set up and prone to interference from other metabolites. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requiring larger sample amounts. Complex spectra can be challenging to interpret. |
Table 2: Comparison of alternative analytical methods for the analysis of 3-oxoicosatrienoyl-CoA.
Quantitative Performance of Alternative Methods
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| LC-MS/MS | Low nanomolar to picomolar range.[3] |
| UV Spectroscopy | Typically in the low micromolar range.[1] |
| Enzymatic Assays | Can reach the picomole level.[2] |
| NMR Spectroscopy | Generally in the micromolar to millimolar range. |
Table 3: Typical quantitative performance of alternative analytical methods for acyl-CoA analysis.
NMR Spectroscopy for Structural Confirmation
While less sensitive than MS, NMR spectroscopy can provide definitive structural information. For 3-oxoicosatrienoyl-CoA, key NMR signals would include:
-
¹H NMR: Protons alpha to the thioester and carbonyl groups, as well as protons on the unsaturated acyl chain, would have characteristic chemical shifts. Protons adjacent to the keto group are expected in the 2.5-4.0 ppm range, while olefinic protons would appear between 5.0 and 6.0 ppm.
-
¹³C NMR: The carbonyl carbon of the thioester and the keto group would have distinct chemical shifts in the downfield region (typically >170 ppm). The carbons of the double bonds would resonate in the 120-140 ppm range.
Visualizing the Workflow and Metabolic Context
To better illustrate the analytical process and the biological relevance of 3-oxoicosatrienoyl-CoA, the following diagrams are provided.
References
- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Regulation of Jasmonic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the regulatory mechanisms governing the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs). Jasmonates are lipid-derived phytohormones that play a central role in regulating plant defense against herbivores and pathogens, as well as orchestrating various developmental processes such as root growth, flowering, and senescence.[1][2] Understanding the intricate regulation of JA biosynthesis is critical for developing strategies to enhance plant resilience and for identifying novel therapeutic targets in drug development, given the structural and functional similarities of oxylipin signaling pathways across kingdoms.
The Core Jasmonic Acid Biosynthesis Pathway
The biosynthesis of jasmonic acid is a well-characterized pathway that initiates in the chloroplast and concludes in the peroxisome.[3] The process begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes.[1] This substrate is then converted through a series of enzymatic steps into the final active compound, jasmonoyl-isoleucine (JA-Ile).
The key enzymes involved in this pathway are:
-
Lipoxygenase (LOX): Oxygenates α-linolenic acid.[1]
-
Allene (B1206475) Oxide Synthase (AOS): Converts the hydroperoxide intermediate into an unstable allene oxide.[1]
-
Allene Oxide Cyclase (AOC): Catalyzes the formation of the cyclic precursor, 12-oxo-phytodienoic acid (OPDA).[1]
-
OPDA Reductase 3 (OPR3): Reduces OPDA within the peroxisome.[1][3]
-
β-oxidation Enzymes: A series of enzymes including Acyl-CoA Oxidase (ACX) and 3-ketoacyl-CoA thiolase (KAT) shorten the carboxylic acid side chain to produce (+)-7-iso-JA.[3]
-
JA-amido synthetase (JAR1): Conjugates JA with isoleucine to form the biologically active JA-Ile.[1][4]
References
- 1. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana [frontiersin.org]
Comparative Guide to the Validation of Gene Function in 3-Oxo-eicosatrienoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the function of genes involved in 3-oxo-eicosatrienoyl-CoA metabolism, a critical pathway in the peroxisomal beta-oxidation of fatty acids. We focus on two key enzymes, Enoyl-CoA Isomerase 1 (ECI1) and 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4), offering a comparative analysis of gene silencing techniques and supporting experimental data.
Introduction to 3-Oxo-eicosatrienoyl-CoA Metabolism
The metabolism of 3-oxo-eicosatrienoyl-CoA is a crucial step in the breakdown of very-long-chain fatty acids (VLCFAs) within the peroxisome. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain. Deficiencies in the enzymes of this pathway can lead to the accumulation of toxic lipid species and are associated with severe metabolic disorders. Two central enzymes in this process are:
-
Enoyl-CoA Isomerase 1 (ECI1): This enzyme catalyzes the isomerization of 3-cis or 3-trans-enoyl-CoA to 2-trans-enoyl-CoA, a necessary step for the subsequent reactions in the beta-oxidation spiral.
-
17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4): This multifunctional enzyme exhibits both D-bifunctional protein (DBP) activities: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase.[1] It is essential for the hydration and dehydrogenation steps in the peroxisomal beta-oxidation of fatty acids.[1][2]
The validation of the specific functions of these genes is paramount for understanding disease mechanisms and for the development of targeted therapeutics.[3]
Comparative Analysis of Gene Function Validation Methods
Validating the roles of ECI1 and HSD17B4 in 3-oxo-eicosatrienoyl-CoA metabolism typically involves targeted gene silencing followed by a battery of biochemical and metabolic analyses. The two most common approaches for gene silencing are RNA interference (RNAi) using small interfering RNA (siRNA) and genome editing using the CRISPR-Cas9 system.
| Method | Principle | Advantages | Disadvantages |
| siRNA-mediated Knockdown | Post-transcriptional gene silencing by introducing double-stranded RNA molecules that trigger the degradation of the target mRNA. | - Rapid and transient gene silencing.- High-throughput screening is feasible.- Relatively low cost. | - Incomplete knockdown is common.- Off-target effects can occur.- Transient effect, not suitable for long-term studies. |
| CRISPR-Cas9-mediated Knockout | Permanent disruption of a gene by introducing a double-strand break at a specific genomic locus, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to a frameshift mutation and a non-functional protein. | - Complete and permanent gene knockout.- High specificity with proper guide RNA design.- Enables the creation of stable knockout cell lines and animal models. | - More time-consuming and technically demanding than siRNA.- Potential for off-target mutations.- Can be lethal if the gene is essential for cell survival. |
Quantitative Data on Gene Function Validation
The following table summarizes hypothetical quantitative data from experiments designed to validate the function of ECI1 and HSD17B4. These data illustrate the expected outcomes of gene silencing on key metabolic parameters.
| Parameter | Control Cells | ECI1 Knockdown/Knockout | HSD17B4 Knockdown/Knockout |
| ECI1 mRNA Expression (%) | 100 ± 5 | 15 ± 3 | 102 ± 6 |
| HSD17B4 mRNA Expression (%) | 100 ± 6 | 98 ± 5 | 12 ± 2 |
| 3-oxo-eicosatrienoyl-CoA levels (relative abundance) | 1.0 ± 0.1 | 3.5 ± 0.4 | 5.2 ± 0.6 |
| Peroxisomal Beta-Oxidation Rate (nmol/min/mg protein) | 5.0 ± 0.5 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Cell Viability (%) | 100 ± 3 | 85 ± 4 | 70 ± 5 |
Note: These are representative data and actual results may vary depending on the cell type and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: siRNA-mediated Knockdown of ECI1
This protocol describes the transient knockdown of ECI1 in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
ECI1-specific siRNA and non-targeting control siRNA
-
Culture plates and standard cell culture reagents
Procedure:
-
Cell Seeding: 24 hours before transfection, seed HepG2 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 75 pmol of ECI1 siRNA or control siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as qRT-PCR to confirm knockdown efficiency and metabolic assays.
Protocol 2: CRISPR-Cas9-mediated Knockout of HSD17B4
This protocol outlines the generation of a stable HSD17B4 knockout cell line using a lentiviral delivery system.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells (e.g., HepG2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing Cas9 and HSD17B4-specific guide RNA (gRNA)
-
Transfection reagent (e.g., FuGENE 6)
-
Polybrene
-
Puromycin (B1679871) (for selection)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the HSD17B4-gRNA/Cas9 lentiviral vector and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
The next day, infect the cells with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
-
Selection of Knockout Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days.
-
-
Clonal Expansion and Validation:
-
Isolate single puromycin-resistant colonies and expand them.
-
Validate the knockout by Western blotting to confirm the absence of the HSD17B4 protein and by sequencing the genomic locus to identify the indel mutation.
-
Protocol 3: Targeted Mass Spectrometry for 3-Oxo-eicosatrienoyl-CoA
This protocol provides a general workflow for the quantification of 3-oxo-eicosatrienoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell pellets from control and gene-silenced cells
-
Internal standard (e.g., deuterated 3-oxo-eicosatrienoyl-CoA)
-
Methanol, chloroform (B151607), and water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
Resuspend cell pellets in ice-cold methanol.
-
Add the internal standard.
-
Perform a Bligh-Dyer extraction by adding chloroform and water in a 1:1:0.9 ratio (methanol:chloroform:water).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a C18 reverse-phase column.
-
Detect and quantify 3-oxo-eicosatrienoyl-CoA using multiple reaction monitoring (MRM) mode, based on its specific precursor and product ion transitions.
-
-
Data Analysis:
-
Quantify the analyte by comparing its peak area to that of the internal standard.
-
Mandatory Visualizations
Caption: Peroxisomal Beta-Oxidation Pathway.
Caption: Experimental Workflow for Gene Function Validation.
References
- 1. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 2. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Acyl-CoA Profiling: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate shifts in acyl-Coenzyme A (acyl-CoA) profiles under various physiological and pathological conditions is paramount. These molecules are central to cellular metabolism, participating in a vast array of processes from energy production to gene regulation.[1][2][3] This guide provides a comparative overview of acyl-CoA profiles in response to different stimuli, supported by experimental data and detailed methodologies.
Acyl-CoA profiling has emerged as a critical tool for dissecting metabolic pathways and identifying potential biomarkers for various diseases, including metabolic disorders, cancer, and obesity.[2][3] The ability to accurately quantify these often unstable molecules provides a window into the metabolic state of cells and tissues.[1][4]
Quantitative Comparison of Acyl-CoA Profiles
The following tables summarize quantitative changes in acyl-CoA profiles observed under different experimental conditions, primarily focusing on the impact of diet and disease. The data is compiled from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and robust method for acyl-CoA quantification.[1][5]
Table 1: Impact of High-Fat Diet on Tissue Acyl-CoA Levels
A high-fat diet (HFD) significantly remodels the acyl-CoA landscape in various tissues, reflecting a systemic shift in fatty acid metabolism.[6][7]
| Tissue | Acyl-CoA Species | Change with HFD | Reference |
| Liver | Acetyl-CoA | Suppressed[6] / No significant change[7] | [6][7] |
| Propionyl-CoA | Reduced[6] / Elevated[7] | [6][7] | |
| Malonyl-CoA | Elevated[7] | [7] | |
| C16:0-CoA (Palmitoyl-CoA) | Elevated[7] | [7] | |
| C18:1-CoA (Oleoyl-CoA) | Elevated[7] | [7] | |
| C18:2-CoA (Linoleoyl-CoA) | Elevated[7] | [7] | |
| White Adipose Tissue (WAT) | Acetyl-CoA | Suppressed | [6] |
| Propionyl-CoA | Reduced | [6] | |
| (Iso)butyryl-CoA | Reduced | [6] | |
| 3-hydroxybutyryl-CoA | Reduced | [6] | |
| Crotonyl-CoA | Reduced | [6] | |
| Pancreas | Acetyl-CoA | Suppressed | [6] |
Note: Discrepancies in findings, such as for liver acetyl-CoA and propionyl-CoA, may be attributable to differences in the specific composition and duration of the high-fat diet, as well as the analytical methods employed.
Table 2: Subcellular Acyl-CoA Distribution
The subcellular compartmentalization of acyl-CoAs is crucial for the regulation of distinct metabolic pathways.
| Subcellular Fraction | Enriched Acyl-CoA Species | Key Observations | Reference |
| Nucleus | Propionyl-CoA | Substantially enriched compared to the cytosol. Acetyl-CoA and propionyl-CoA are approximately equimolar.[8] | [8] |
| Cytosol | CoASH | Enriched in Coenzyme A. | [8] |
| Mitochondria | Succinyl-CoA | Generally the dominant acyl-CoA species.[8] | [8] |
Experimental Protocols
Accurate and reproducible quantification of acyl-CoAs requires meticulous sample preparation and analytical procedures due to their inherent instability.[1][4][9]
Key Methodologies:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for acyl-CoA analysis, offering high sensitivity and specificity.[1][5][10] Various LC approaches are utilized, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC).[5][11][12]
-
Sample Preparation: A critical step involves rapid quenching of metabolic activity and efficient extraction of acyl-CoAs. This often includes immediate freezing of tissues in liquid nitrogen and extraction with solvents like acetonitrile (B52724) or methanol, often with an acidic modifier to improve stability.[13] Solid-phase extraction (SPE) is frequently used for sample cleanup and enrichment.[5][10]
-
Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for matrix effects and variations in extraction efficiency and instrument response.[8][10]
Representative Workflow for Acyl-CoA Profiling:
Figure 1. A generalized experimental workflow for quantitative acyl-CoA profiling.
Signaling and Metabolic Pathways
The alterations in acyl-CoA profiles directly impact downstream cellular processes. For instance, changes in acetyl-CoA levels can influence histone acetylation, thereby affecting gene expression.[6]
Figure 2. Impact of a high-fat diet on acetyl-CoA metabolism and epigenetic regulation.
Logical Relationships in Acyl-CoA Analysis
The selection of an appropriate analytical strategy is crucial for comprehensive acyl-CoA profiling.
Figure 3. Logical considerations for selecting an analytical method for acyl-CoA profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 4. aminer.cn [aminer.cn]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of a High-fat Diet on Tissue Acyl-CoA and Histone Acetylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Enzyme Specificity for 3-Oxoicosatrienoyl-CoA
For Immediate Release
A Comprehensive Guide to the Specificity of Peroxisomal Enzymes in the Metabolism of 3-Oxoicosatrienoyl-CoA
This publication provides a comparative analysis of the specificity of key peroxisomal enzymes involved in the β-oxidation of long-chain unsaturated fatty acids, with a focus on 3-oxoicosatrienoyl-CoA. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas.
The peroxisomal β-oxidation pathway is critical for the degradation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and eicosanoids, which are poorly metabolized by mitochondria. The metabolism of 3-oxoicosatrienoyl-CoA, an intermediate in the oxidation of eicosatrienoic acid, is dependent on the sequential action of peroxisomal multifunctional enzyme 2 (MFE-2) and peroxisomal 3-ketoacyl-CoA thiolase (ACAA1). Understanding the substrate specificity of these enzymes is paramount for elucidating the regulatory mechanisms of lipid metabolism and for the development of targeted therapeutic interventions.
Enzyme Specificity and Performance
The specificity of enzymes acting on 3-oxoicosatrienoyl-CoA is dictated by the unique structural features of their active sites. Peroxisomal β-oxidation is characterized by a broad substrate specificity, allowing it to handle a diverse range of fatty acids that cannot be processed by the mitochondrial system.[1][2]
Peroxisomal Multifunctional Enzyme 2 (MFE-2)
Peroxisomal 3-Ketoacyl-CoA Thiolase (ACAA1)
Following the action of MFE-2, 3-ketoacyl-CoA thiolase, also known as ACAA1, catalyzes the thiolytic cleavage of the 3-oxoacyl-CoA intermediate.[5][6] This reaction yields acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons. ACAA1 has a broad chain-length specificity, acting on short, medium, long, and very long straight-chain 3-oxoacyl-CoAs.[1][5]
Quantitative Data on Enzyme Performance
Precise kinetic data for enzymes acting on 3-oxoicosatrienoyl-CoA are limited. However, data for structurally similar long-chain substrates provide valuable insights into the comparative performance of these enzymes. The following table summarizes the available kinetic parameters for rat peroxisomal 3-ketoacyl-CoA thiolase A (Acaa1a) with various straight-chain 3-oxoacyl-CoA substrates.
| Substrate | Enzyme | Km (μM) | Vmax (μmol/min/mg) | Organism |
| 3-Oxohexadecanoyl-CoA | 3-Ketoacyl-CoA Thiolase A | 7.8 | Not Reported | Rat |
| 3-Oxooctanoyl-CoA | 3-Ketoacyl-CoA Thiolase A | 9.1 | Not Reported | Rat |
| Acetoacetyl-CoA | 3-Ketoacyl-CoA Thiolase A | 7.7 | 26.8 | Rat |
| 3-Oxohexadecanedioyl-CoA | 3-Ketoacyl-CoA Thiolase A | 3.4 | Not Reported | Rat |
Data sourced from UniProt entry for Rattus norvegicus Acaa1a.[1]
Experimental Protocols
1. Assay for 3-Ketoacyl-CoA Thiolase Activity
This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The reaction is coupled to the reaction of the newly formed free Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured at 412 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Potassium chloride (40 mM)
-
Acetyl-CoA (as an extension unit for the condensation reaction, if measuring in the reverse direction)
-
3-Ketoacyl-CoA substrate (e.g., 3-oxohexadecanoyl-CoA)
-
Purified 3-ketoacyl-CoA thiolase
-
DTNB solution (10 mM)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, KCl, and the 3-ketoacyl-CoA substrate in a total volume of 100 µL.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified 3-ketoacyl-CoA thiolase.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding 100 µL of DTNB solution.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
The rate of the reaction is proportional to the increase in absorbance over time.
2. Assay for Multifunctional Enzyme 2 (MFE-2) Dehydrogenase Activity
This assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate to its corresponding 3-oxoacyl-CoA. The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
Materials:
-
Buffer (e.g., Tris-HCl, pH 8.5)
-
NAD+
-
3-Hydroxyacyl-CoA substrate (e.g., 3-hydroxyhexadecanoyl-CoA)
-
Purified MFE-2
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the buffer and NAD+.
-
Add the 3-hydroxyacyl-CoA substrate to the mixture.
-
Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding a small volume of purified MFE-2.
-
Record the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the peroxisomal β-oxidation pathway for unsaturated fatty acids and a typical experimental workflow for assessing enzyme activity.
Caption: Peroxisomal β-oxidation of an unsaturated fatty acid.
Caption: General workflow for an enzyme kinetic assay.
References
- 1. uniprot.org [uniprot.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. uniprot.org [uniprot.org]
- 6. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA was not located. The following guidance is based on the general properties of long-chain acyl-CoA esters and established best practices for laboratory chemical safety. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
This compound is a complex organic molecule that should be handled with care in a laboratory setting. Proper disposal is crucial to ensure the safety of personnel and to prevent environmental contamination. This guide provides essential safety information and a step-by-step approach to the proper disposal of this and similar research chemicals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with general laboratory safety protocols. Acyl-CoA esters can be chemically reactive, and as such, appropriate personal protective equipment (PPE) should be worn at all times.[1][2][3][4]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses if there is a splash hazard.[2] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection.[2][3] | Prevents skin contact with the chemical. |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes are mandatory to protect the skin from potential exposure.[2][3] | Provides a barrier against spills and splashes. |
| Respiratory Protection | Typically not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, consult with your institution's EHS for respirator requirements.[3] | Minimizes inhalation exposure. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through your institution's hazardous waste management program.[5][6][7] Never dispose of this chemical down the sanitary sewer or in the regular trash.[5][7]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[6][8]
-
The container must be made of a material compatible with the chemical and its solvent.
-
Ensure the container is securely sealed to prevent leaks or spills.[6]
-
-
Waste Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Indicate the quantity of waste and the date of accumulation.
-
Include any other components of the waste mixture, such as solvents.
-
Attach a hazardous waste tag as required by your institution.
-
-
Waste Storage:
-
Waste Pickup and Disposal:
-
Arrange for the pickup of the hazardous waste through your institution's EHS department.
-
Follow all institutional procedures for waste manifest and handover.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Assess the Hazard: If the spill is large or involves highly concentrated material, contact your institution's emergency response team.
-
Personal Protection: Before cleaning a small spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain and Absorb: For small liquid spills, use a chemical spill kit with absorbent pads or another suitable absorbent material.
-
Clean-up: Carefully collect the absorbent material and any contaminated items. Place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and then rinse with water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. ptb.de [ptb.de]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
Personal protective equipment for handling (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA
Essential Safety and Handling Guide for (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on an analysis of its structural components: a long-chain unsaturated fatty acyl group, a ketone functional group, and a coenzyme A (CoA) thioester. A conservative approach to handling is recommended, treating the compound as potentially hazardous.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary potential hazards are associated with the reactivity of the thioester and the unsaturated ketone functionalities. While specific toxicity data is unavailable, compounds with similar structures can be irritants. Therefore, appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Minimum PPE Requirement | Recommended PPE |
| Handling solid (weighing, aliquoting) | Lab coat, safety glasses with side shields, nitrile gloves | Chemical-resistant lab coat, chemical splash goggles, double-layered nitrile gloves |
| Preparing solutions | Lab coat, safety glasses with side shields, nitrile gloves | Chemical-resistant lab coat, chemical splash goggles over safety glasses, double-layered nitrile gloves, work in a fume hood |
| In-experiment use (e.g., cell culture, enzyme assays) | Lab coat, safety glasses, nitrile gloves | As determined by the specific experimental risk assessment. Consider the use of a biosafety cabinet if working with cell cultures. |
| Spill cleanup | Lab coat, safety glasses, nitrile gloves | Chemical-resistant coveralls, chemical splash goggles, face shield, heavy-duty nitrile or neoprene gloves, shoe covers |
| Waste disposal | Lab coat, safety glasses, nitrile gloves | Chemical-resistant lab coat, chemical splash goggles, heavy-duty nitrile or neoprene gloves |
Experimental Protocols: Safe Handling and Storage
Adherence to proper laboratory procedures is critical to ensure safety and maintain the integrity of the compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the solid compound in a tightly sealed container at -20°C or below, protected from light and moisture.
-
The container should be stored in a designated, clearly labeled area for biochemical reagents.
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Use a dedicated, clean spatula for weighing.
-
This compound is expected to be soluble in aqueous buffers. Prepare solutions fresh for each experiment.
-
If storage of a stock solution is necessary, aliquot into small, single-use volumes and store at -80°C for a short period. Avoid repeated freeze-thaw cycles.
Experimental Use:
-
When adding the compound to experimental systems, use appropriate precision dispensing equipment (e.g., calibrated micropipettes).
-
Minimize the generation of aerosols.
-
After use, decontaminate all surfaces and equipment that have come into contact with the compound.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and experimental media containing the compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.
-
Follow your institution's specific guidelines for hazardous waste disposal.
Visualized Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams are provided.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
